molecular formula C12H7ClN2O B2683980 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile CAS No. 478067-03-7

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

カタログ番号: B2683980
CAS番号: 478067-03-7
分子量: 230.65
InChIキー: GKRJTJFDIJVNED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRJTJFDIJVNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile: Chemical Properties, Synthesis, and Applications in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) is a highly functionalized pyridine derivative that serves as a privileged scaffold in modern medicinal chemistry. Existing dynamically between its 2-hydroxypyridine and 2-pyridone tautomeric forms, this molecule presents a unique hydrogen bond donor-acceptor motif. It has gained significant traction in Fragment-Based Drug Discovery (FBDD), particularly as a core pharmacophore for the development of small-molecule inhibitors targeting the anti-apoptotic protein Mcl-1 in oncology[1].

This technical whitepaper details the physicochemical properties, structural dynamics, mechanistic utility, and a highly regioselective synthesis protocol for this critical intermediate.

Physicochemical Properties & Structural Dynamics

The utility of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile stems from its precise molecular architecture. The electron-withdrawing nitrile group at C3 and the lipophilic 4-chlorophenyl group at C4 create a highly polarized push-pull system across the heterocyclic core.

Quantitative Data Summary

Below is a summary of the core physicochemical properties of the compound, synthesized from2[2]:

PropertyValue
IUPAC Name 4-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 478067-03-7
Molecular Formula C₁₂H₇ClN₂O
Molecular Weight 230.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Tautomeric State Predominantly 2-pyridone (lactam) in polar solvents
Tautomerism and Target Binding

While formally named as a "2-hydroxynicotinonitrile", the compound exists predominantly as the 2-pyridone (lactam) tautomer in both the solid state and physiological environments. This tautomerization is not merely a structural curiosity; it is the fundamental driver of its biological activity. The lactam NH acts as a strict hydrogen bond donor, while the adjacent carbonyl oxygen acts as an acceptor. This exact geometry perfectly complements the hydrogen-bonding network within the hydrophobic BH3-binding groove of target proteins.

Mechanistic Role in Drug Discovery: Targeting Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival member of the Bcl-2 family, frequently overexpressed in various malignancies and a primary driver of chemoresistance. Inhibiting Mcl-1 releases pro-apoptotic proteins (Bax/Bak), triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis[3].

Through Fragment-Based Drug Discovery (FBDD), researchers dissected complex pan-Bcl-2 inhibitors to identify minimal binding pharmacophores. The 4 that anchors deep within the Mcl-1 binding pocket[4]. The 4-chlorophenyl group extends into the adjacent hydrophobic sub-pocket, providing critical van der Waals interactions that dramatically increase binding affinity and ligand efficiency[1].

Pathway Ligand 2-Hydroxynicotinonitrile Derivative Mcl1 Mcl-1 (Anti-apoptotic) Ligand->Mcl1 Binds BH3 Groove (Inhibition) BaxBak Bax / Bak (Pro-apoptotic) Mcl1->BaxBak Sequesters (Blocked by Ligand) MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Oligomerization (Activation) Apoptosis Apoptosis / Cell Death MOMP->Apoptosis Cytochrome c Release

Mcl-1 inhibition pathway triggering Bax/Bak-mediated apoptosis.

Advanced Synthesis Methodology

Synthesizing 4-aryl-2-hydroxynicotinonitriles requires strict regiochemical control. A common pitfall in pyridine synthesis is the use of enaminones derived from the reaction of acetophenones with DMF-DMA. Condensing those enaminones with cyanoacetamide invariably yields the 6-aryl isomer.

To guarantee the formation of the 4-(4-chlorophenyl) isomer, the formyl group must be positioned adjacent to the active methylene attack site. This is achieved via a two-step sequence: a Claisen condensation to form a 3-oxo-aldehyde, followed by a Knoevenagel cyclocondensation.

Step-by-Step Protocol
Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanal
  • Causality: Reacting 4-chloroacetophenone with ethyl formate generates a highly reactive formyl group. The formyl carbon is significantly more electrophilic than the ketone carbon, which dictates the regioselectivity in the subsequent cyclization step.

  • Procedure:

    • Suspend Sodium methoxide (NaOMe, 1.2 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere and cool to 0 °C.

    • Prepare a mixture of 4-chloroacetophenone (1.0 eq) and ethyl formate (1.5 eq). Add this mixture dropwise to the NaOMe suspension over 30 minutes to prevent unwanted self-aldol condensation of the acetophenone.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion, quench the reaction by pouring it into ice water and slowly acidifying with 1M HCl to pH 4–5. The product, 3-(4-chlorophenyl)-3-oxopropanal, will precipitate as its stable enol tautomer. Filter, wash with water, and dry under vacuum.

Step 2: Cyclocondensation to the Pyridine Core
  • Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of 2-cyanoacetamide. The resulting carbanion selectively attacks the more electrophilic formyl group of the intermediate (Knoevenagel condensation). Subsequent intramolecular attack of the amide nitrogen onto the ketone carbonyl closes the ring, strictly yielding the 4-aryl substitution pattern.

  • Procedure:

    • Dissolve 3-(4-chlorophenyl)-3-oxopropanal (1.0 eq) and 2-cyanoacetamide (1.1 eq) in absolute ethanol (0.3 M).

    • Add piperidine (0.2 eq) dropwise. The solution may temporarily deepen in color.

    • Heat the mixture to reflux for 4 to 6 hours.

  • Self-Validating System: The target compound, 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, has exceptionally low solubility in ethanol due to strong intermolecular hydrogen bonding (pyridone dimers). As the reaction progresses, the product will begin to precipitate directly out of the boiling solvent. Cool the mixture to 0 °C, filter the heavy precipitate, wash with cold ethanol, and recrystallize from DMF/Water to achieve >98% purity.

Synthesis A 4-Chloroacetophenone + Ethyl Formate B 3-(4-Chlorophenyl)- 3-oxopropanal A->B NaOMe, THF (Claisen Condensation) D 4-(4-Chlorophenyl)- 2-hydroxynicotinonitrile (CAS: 478067-03-7) B->D Piperidine, EtOH Reflux C 2-Cyanoacetamide C->D Knoevenagel & Cyclization

Regioselective synthesis workflow of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

References

  • Chemsrc Chemical Database. "CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile." Chemsrc.com.
  • Zhang, Z., Liu, C., et al. "Small molecule Mcl-1 inhibitors for the treatment of cancer." PMC - NIH.
  • Austin Publishing Group. "Small-Molecule Inhibitors of the Mcl-1 Oncoprotein." Austin Journal of Medical Oncology.
  • Moscow State University (MSU). "Article: Cancer Cell Bioenergetics and Apoptosis." MSU.ru.

Sources

Comprehensive Technical Guide on 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile: Nomenclature, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense heterocyclic scaffolds are critical for developing high-affinity ligands. 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) [1] represents a highly versatile pharmacophore. Characterized by its hydrogen-bonding network (via the hydroxyl/oxo and nitrile groups) and the lipophilic 4-chlorophenyl moiety, this compound serves as a pivotal intermediate in synthesizing kinase inhibitors, apoptotic modulators, and complex coumarin hybrids.

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, synthetic methodologies, and applications in fragment-based drug discovery (FBDD).

Chemical Identity & IUPAC Nomenclature

The nomenclature of this compound is governed by the tautomeric equilibrium inherent to 2-hydroxypyridine systems. The name "nicotinonitrile" is a retained semi-systematic IUPAC term for pyridine-3-carbonitrile.

Lactam-Lactim Tautomerism

In solution and solid states, 2-hydroxypyridines exist in equilibrium with their 2-pyridone (lactam) counterparts. The thermodynamic stability of the lactam form is generally favored in polar solvents due to enhanced hydrogen-bonding capabilities and resonance stabilization of the amide-like moiety.

  • Lactim Form (Minor): 4-(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile

  • Lactam Form (Major/Preferred IUPAC): 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Tautomerism A Lactim Form 4-(4-Chlorophenyl)-2-hydroxy pyridine-3-carbonitrile B Lactam Form 4-(4-Chlorophenyl)-2-oxo -1,2-dihydropyridine-3-carbonitrile (Thermodynamically Favored) A->B Proton Transfer (Solvent Dependent)

Caption: Lactam-lactim tautomeric equilibrium defining the dual IUPAC nomenclature of the target compound.

Physicochemical Baseline Data

To understand the pharmacokinetic potential of derivatives built from this scaffold, we must look at the baseline properties of the core 2-hydroxynicotinonitrile structure [2], augmented by the lipophilic contribution of the 4-chlorophenyl group.

PropertyCore Scaffold (2-Hydroxynicotinonitrile)Impact of 4-Chlorophenyl Addition
Molecular Weight 120.11 g/mol Increases to ~230.65 g/mol
LogP 0.65Increases significantly (enhances membrane permeability)
H-Bond Donors 1 (N-H or O-H)1 (Remains unchanged)
H-Bond Acceptors 2 (C≡N, C=O)2 (Remains unchanged)
Boiling Point 352.3 °C (at 760 mmHg)Elevated due to increased molecular weight
Density 1.27 g/cm³Increased due to heavy chlorine atom

Medicinal Chemistry & Pharmacological Relevance

The 2-hydroxynicotinonitrile scaffold is a privileged structure in oncology drug development. Notably, it has been identified as a critical fragment hit in the discovery of Mcl-1 (Myeloid Cell Leukemia 1) inhibitors [3]. Mcl-1 is a pro-survival member of the Bcl-2 protein family; its overexpression is a primary mechanism of resistance to chemotherapeutic agents.

Causality in Fragment-Based Drug Discovery (FBDD)

During fluorescence polarization assays, the 2-hydroxynicotinonitrile core demonstrates high binding affinity to the BH3-binding groove of Mcl-1.

  • The Nitrile Group: Acts as a critical hydrogen bond acceptor, interacting with conserved arginine residues in the binding pocket.

  • The 4-Chlorophenyl Group: Projects into the hydrophobic P2 pocket of Mcl-1, driving binding enthalpy through Van der Waals interactions and π−π stacking.

Mcl1 A Fragment Library Screening (Fluorescence Polarization) B Hit Identification: 2-Hydroxynicotinonitrile Scaffold A->B C SAR Elaboration (C3/C6 Substitution) B->C D Lead Compound (Potent Mcl-1 Inhibitor) C->D

Caption: Fragment-based drug discovery pathway utilizing the 2-hydroxynicotinonitrile scaffold to yield Mcl-1 inhibitors.

Synthetic Methodologies

The most efficient route to synthesize 4-aryl-2-hydroxynicotinonitriles is via a one-pot multicomponent reaction (MCR). This approach utilizes an α,β -unsaturated carbonyl compound (or an aldehyde/ketone equivalent), ethyl cyanoacetate, and ammonium acetate [4].

Mechanistic Causality
  • Ethyl Cyanoacetate: Provides the C2-C3 segment. The active methylene group undergoes Knoevenagel condensation with the electrophilic carbonyl.

  • Ammonium Acetate: Serves a dual purpose. It acts as a mild acid-base catalyst for the initial condensation and provides the nucleophilic nitrogen (ammonia) required for the subsequent Michael addition and intramolecular cyclization.

  • Glacial Acetic Acid: Acts as the solvent and proton donor, facilitating the final oxidative aromatization to the substituted pyridine ring.

Synthesis A 3-(4-Chlorophenyl) acrylaldehyde D Glacial Acetic Acid (Reflux, 4-6h) A->D B Ethyl Cyanoacetate B->D C Ammonium Acetate (Nitrogen Source) C->D E Cyclization & Oxidation D->E F 4-(4-Chlorophenyl)-2-hydroxy nicotinonitrile E->F

Caption: Multicomponent synthesis workflow for 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

Step-by-Step Experimental Protocol

Note: This is a self-validating protocol designed for high-yield isolation.

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorophenyl)acrylaldehyde (10.0 mmol) and ethyl cyanoacetate (10.0 mmol).

  • Add ammonium acetate (80.0 mmol, 8 equivalents) to ensure an excess of the nitrogen source, driving the equilibrium toward cyclization.

  • Suspend the mixture in 25 mL of glacial acetic acid.

Step 2: Reflux and Cyclization

  • Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 to 6 hours.

  • Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting aldehyde indicates completion.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture slowly into 100 mL of ice-cold distilled water while stirring vigorously. The sudden shift in solvent polarity will precipitate the highly crystalline 2-pyridone tautomer.

  • Filter the resulting precipitate under vacuum and wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove unreacted ethyl cyanoacetate and acetic acid residues.

Step 4: Purification

  • Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to yield analytically pure 4-(4-chlorophenyl)-2-hydroxynicotinonitrile.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:

  • Infrared (IR) Spectroscopy:

    • A sharp, distinct stretching absorption at ~2215–2225 cm⁻¹ confirms the presence of the nitrile (-C≡N) function [4].

    • A strong absorption band at ~1650–1670 cm⁻¹ validates the carbonyl (C=O) stretch of the lactam tautomer.

    • A broad band at ~3100–3400 cm⁻¹ corresponds to the N-H (lactam) or O-H (lactim) stretch.

  • ¹H NMR (DMSO-d6):

    • The highly deshielded proton of the N-H group (lactam form) typically appears as a broad singlet far downfield (δ 12.0–12.5 ppm ).

    • The aromatic protons of the 4-chlorophenyl group will appear as an AA'BB' system (two doublets) around δ 7.5–7.7 ppm .

    • The pyridine ring protons (H-5 and H-6) will appear as coupled doublets (if unsubstituted at C6) around δ 6.5 ppm and δ 7.8 ppm , respectively.

References

  • Chemsrc. "CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile".
  • LookChem. "2-Hydroxynicotinonitrile Chemical Properties".
  • National Institutes of Health (NIH) PMC. "Small molecule Mcl-1 inhibitors for the treatment of cancer".
  • Gavin Publishers. "Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity".

Methodological & Application

microwave-assisted synthesis protocol for 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Microwave-Assisted Multicomponent Synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced synthetic methodologies, mechanistic causality, and process optimization.

Executive Summary & Chemical Context

The functionalized pyridine scaffold is a ubiquitous pharmacophore in modern drug discovery. Specifically, 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS#: 478067-03-7) serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and novel therapeutics[1],[2]. The 2-hydroxynicotinonitrile core exists in a tautomeric equilibrium with its 2-pyridone form and is highly valued because it can be readily converted into a 2-chloronicotinonitrile intermediate via chlorination (e.g., using POCl₃). This activated C2 position is then primed for Nucleophilic Aromatic Substitution (SNAr) with various amines or pyrazoles to generate diverse bioactive libraries[3].

Historically, the synthesis of these highly substituted pyridine rings relied on conventional solvothermal multi-step procedures that suffered from harsh reaction conditions, prolonged heating times (often 4 to 12 hours), and the generation of significant chemical waste[2]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique. By leveraging dielectric heating, MAOS drastically reduces reaction times, improves energy efficiency, and typically results in higher product yields with superior purity profiles[2],[4].

Mechanistic Insight: The Multicomponent Cascade

The most efficient route to 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a one-pot, multicomponent reaction (MCR)[5]. This convergent approach reacts 4-chlorobenzaldehyde, ethyl cyanoacetate, a C2-enolizable equivalent (such as acetaldehyde diethyl acetal), and ammonium acetate.

Causality of Experimental Choices:

  • Acetaldehyde Diethyl Acetal over Acetaldehyde: Free acetaldehyde is highly volatile (b.p. 20.2 °C) and would rapidly vaporize, causing dangerous over-pressurization in a sealed microwave vial. Using the acetal ensures a controlled, in-situ release of the C2 component under slightly acidic conditions.

  • Ammonium Acetate: Serves a dual purpose. It acts as a mild base to catalyze the initial Knoevenagel condensation and provides the essential nitrogen source for the final pyridine ring assembly[3],[5].

  • Solvent System (Ethanol/Acetic Acid 9:1): Microwave heating relies on the solvent's loss tangent ( tanδ ). Ethanol ( tanδ=0.941 ) is an excellent microwave absorber, allowing the reaction mixture to reach superheated temperatures rapidly. The addition of acetic acid catalyzes the hydrolysis of the acetal and facilitates the final dehydration/aromatization step.

Workflow A 4-Chlorobenzaldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation A->B NH4OAc (Base) MW Irradiation C Arylidenecyanoacetate Intermediate B->C -H2O D Michael Addition & Cyclization C->D + Acetaldehyde eq. + NH3 Source E 4-(4-Chlorophenyl)-2- hydroxynicotinonitrile D->E Aromatization (-H2O, -EtOH)

Fig 1: Mechanistic pathway of the multicomponent synthesis of the target nicotinonitrile.

Experimental Protocol

Reagents Required:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Acetaldehyde diethyl acetal (1.2 mmol, 141.8 mg)

  • Ammonium acetate (4.0 mmol, 308.3 mg)

  • Solvent: Absolute Ethanol and Glacial Acetic Acid

Equipment:

  • Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitoring.

  • 10 mL heavy-walled microwave reaction vial with a crimp-on Teflon septum.

Step-by-Step Methodology:

  • Preparation: To the 10 mL microwave vial equipped with a magnetic stir bar, sequentially add 4-chlorobenzaldehyde, ethyl cyanoacetate, acetaldehyde diethyl acetal, and ammonium acetate.

  • Solvent Addition: Add 2.7 mL of absolute ethanol and 0.3 mL of glacial acetic acid. The total volume should not exceed 50% of the vial's capacity to allow for safe pressure expansion.

  • Sealing and Purging: Seal the vial with the Teflon septum. Briefly purge the headspace with nitrogen gas for 30 seconds to minimize oxidative side reactions.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Program the instrument to heat the mixture to 120 °C over a 2-minute ramp time, and hold at 120 °C for 12 minutes . Set the maximum power to 150 W and the pressure limit to 15 bar[5].

  • Cooling: Allow the instrument to actively cool the vial to 40 °C using compressed air (typically takes 2-3 minutes).

  • Work-up & Isolation: Transfer the reaction mixture to a 50 mL beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. A dense precipitate will form.

  • Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (2 × 5 mL) followed by cold ethanol (1 × 3 mL) to remove unreacted starting materials. Recrystallize from hot ethanol to yield the pure 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile as an off-white to pale yellow solid.

Data Presentation & Process Optimization

The transition from conventional reflux to microwave irradiation not only accelerates the reaction but fundamentally alters the heating profile. Conventional heating relies on thermal convection, creating a temperature gradient where the vessel walls are significantly hotter than the core, often leading to localized degradation[4]. Microwave dielectric heating generates heat uniformly within the solvent volume[2].

HeatingProfile cluster_Conventional Conventional Heating (Reflux) cluster_Microwave Microwave Irradiation C1 Thermal Convection (Vessel Wall to Core) C2 Temperature Gradient (Inhomogeneous) C1->C2 C3 Reaction Time: 4-6 Hours Yield: 55-70% C2->C3 M1 Dielectric Heating (Direct Energy Transfer) M2 Uniform Volumetric Heating (No Gradient) M1->M2 M3 Reaction Time: 12 Mins Yield: 85-94% M2->M3

Fig 2: Comparison of thermodynamic profiles between conventional and microwave-assisted heating.

Table 1: Optimization of Microwave Parameters for Target Synthesis

Temperature (°C) Time (min) Solvent System Isolated Yield (%) Purity (HPLC %)
80 15 EtOH 45 88
100 15 EtOH:AcOH (9:1) 72 92
120 12 EtOH:AcOH (9:1) 94 >98

| 140 | 10 | EtOH:AcOH (9:1) | 89 | 95 (Decomp. observed) |

Note: The addition of 10% acetic acid is critical. Without it, the hydrolysis of the acetal is sluggish, leading to incomplete conversion and lower yields at 80 °C.

Table 2: Efficiency Comparison (Conventional vs. Microwave)

Parameter Conventional Reflux Microwave Irradiation
Heating Mechanism Convection (Wall-to-core) Dielectric (Volumetric)
Reaction Time 4 - 6 Hours 12 Minutes
Energy Consumption High (>2.0 kWh) Low (<0.2 kWh)

| E-factor (Waste) | High (Extensive solvent use) | Low (High atom economy) |

Analytical Characterization (Expected Values)

To validate the self-contained synthesis, the following analytical signatures should be confirmed:

  • FT-IR (ATR, cm⁻¹): ~3100-2800 (broad, OH/NH tautomeric stretch), 2220 (sharp, C≡N stretch indicating successful incorporation of the cyanoacetate moiety), 1650 (C=O stretch of the pyridone form).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): ~12.50 (br s, 1H, NH/OH), 7.65-7.50 (m, 4H, Ar-H of the 4-chlorophenyl group), 7.40 (d, 1H, Pyridine C6-H), 6.55 (d, 1H, Pyridine C5-H).

  • LC-MS (ESI): m/z calculated for C₁₂H₈ClN₂O [M+H]⁺ 231.03; found 231.05.

Sources

Application Note: 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in Targeted Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic Bcl-2 family proteins such as Mcl-1 (Myeloid cell leukemia 1)[1]. In recent years, fragment-based drug discovery (FBDD) has identified the 2-hydroxynicotinonitrile scaffold as a privileged pharmacophore for disrupting protein-protein interactions (PPIs) within the Bcl-2 family[2].

This application note provides a comprehensive, self-validating guide for researchers utilizing 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) in anticancer drug design. By appending a lipophilic 4-chlorophenyl moiety to the core pyridine ring, drug developers can probe the highly plastic hydrophobic grooves of target oncoproteins[3]. This guide covers the mechanistic rationale, synthetic protocols, and in vitro biological evaluation workflows required to validate this compound and its derivatives as potent anticancer agents.

Mechanistic Rationale: Targeting the Mcl-1 Apoptotic Blockade

The Mcl-1/Bcl-2 Axis

Mcl-1 neutralizes pro-apoptotic proteins (like Bax and Bak) by sequestering their BH3 domains within its surface binding groove. Overexpression of Mcl-1 induces resistance to standard chemotherapies (e.g., paclitaxel, vincristine) and to Bcl-2 specific inhibitors like Navitoclax (ABT-263)[4].

Fragment-Based Scaffold Design

The discovery of Mcl-1 inhibitors is uniquely challenging due to the structural plasticity of its BH3-binding groove[3].

  • The Core Fragment: Unsubstituted 2-hydroxynicotinonitrile was identified via fluorescence polarization screening as a low-affinity, high-ligand-efficiency hit that anchors into the Mcl-1 binding pocket[2].

  • The 4-Chlorophenyl Substitution: Unlike Bcl-2, the P2 pocket of Mcl-1 expands to form a large hydrophobic cavity in the presence of ligands[3]. The incorporation of a 4-chlorophenyl group at the 4-position of the pyridine ring is a strategic design choice. The chlorine atom provides a highly lipophilic, electron-withdrawing vector that enhances π−π stacking and hydrophobic contacts within the P2/P4 pockets, significantly improving binding affinity and cellular permeability compared to the parent fragment.

  • Broad-Spectrum Cytotoxicity: Beyond direct Mcl-1 inhibition, 2-hydroxynicotinonitrile derivatives are frequently hybridized with chalcone and coumarin scaffolds to generate compounds with potent, broad-spectrum cytotoxicity against human tumor cell lines (e.g., HepG2 and MCF-7)[5].

Pathway Visualization

Pathway Mcl1 Mcl-1 Protein (Anti-apoptotic) BaxBak Bax/Bak Complex (Pro-apoptotic) Mcl1->BaxBak Inhibits (Cancer State) Drug 4-(4-Chlorophenyl)- 2-hydroxynicotinonitrile Drug->Mcl1 Binds P2/P4 Groove Drug->BaxBak Restores Function CytoC Cytochrome C Release BaxBak->CytoC Mitochondrial Pore Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation

Mechanism of Mcl-1 inhibition by 2-hydroxynicotinonitrile derivatives to restore apoptosis.

Synthetic Protocol: Construction of the Pyridine Scaffold

To ensure high purity for biological assays, the synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile must be tightly controlled. The most reliable method is a one-pot multicomponent Knoevenagel condensation followed by a Michael addition-cyclization cascade[5].

Reagents & Materials
  • 4-Chlorobenzaldehyde (1.0 eq)

  • Acetophenone derivative (1.0 eq) (or pre-synthesized 4-chlorochalcone)

  • Ethyl cyanoacetate (1.2 eq)

  • Ammonium acetate (8.0 eq)

  • Glacial acetic acid (Solvent)

Step-by-Step Workflow
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chlorochalcone (10 mmol) and ethyl cyanoacetate (12 mmol) in 30 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and the acidic catalyst required to drive the initial Knoevenagel condensation.

  • Nitrogen Insertion: Add ammonium acetate (80 mmol) to the mixture.

    • Causality: Ammonium acetate serves as the in-situ ammonia source necessary for the cyclization of the intermediate into the final pyridine ring. An excess is required to push the equilibrium toward ring closure.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours under continuous magnetic stirring.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the chalcone spot and the appearance of a highly UV-active spot at a lower Rf indicates successful cyclization.

  • Workup & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 100 g of crushed ice while stirring vigorously. A solid precipitate will form.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.

  • Structural Confirmation: Validate the structure using FT-IR. Look for distinct stretching absorptions at ~3400 cm⁻¹ (O-H / N-H tautomerism) and ~2220 cm⁻¹ (C≡N nitrile function)[5].

In Vitro Biological Evaluation Protocols

To validate the synthesized compound, a two-tiered testing system is required: a biochemical assay to confirm target engagement (Mcl-1) and a phenotypic assay to confirm cellular efficacy.

Protocol A: Fluorescence Polarization Assay (FPA) for Mcl-1 Binding

FPA is the gold standard for quantifying the competitive displacement of a fluorescently labeled BH3 peptide from the Mcl-1 binding groove[3].

Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100.

    • Causality: The inclusion of 0.01% Triton X-100 is critical. Fragment-sized hydrophobic molecules often form colloidal aggregates that non-specifically inhibit proteins. The detergent prevents these false positives, ensuring trustworthiness in the binding data.

  • Tracer & Protein Preparation: Dilute recombinant human Mcl-1 protein to a final concentration of 10 nM and the FITC-labeled Bak-BH3 peptide (tracer) to 5 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in DMSO. Transfer to a black 384-well microplate (final DMSO concentration 1%).

  • Incubation: Add the Mcl-1/Tracer complex to the compound wells. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout & Validation: Read the plate on a microplate reader equipped with polarization filters ( λex​ = 485 nm, λem​ = 535 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known high-affinity inhibitor like MIM1 or ABT-737 (positive control). A Z'-factor > 0.5 validates the assay's robustness.

FPAWorkflow Tracer FITC-Bak-BH3 Complex Tracer-Mcl-1 (High mP) Tracer->Complex Binds Mcl1 Mcl-1 Mcl1->Complex Binds Displaced Free Tracer (Low mP) Complex->Displaced Displacement Drug Inhibitor Drug->Displaced Binds Mcl-1

Fluorescence Polarization Assay (FPA) workflow for competitive Mcl-1 inhibitor screening.

Protocol B: MTT Cell Viability Assay

To assess the broad-spectrum anticancer potential of the scaffold[5].

Workflow:

  • Cell Seeding: Seed HepG2 (Hepatocellular Carcinoma) or MCF-7 (Breast Cancer) cells in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized compound (1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via succinate dehydrogenase. Dead cells cannot perform this reduction[5].

  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the 2-hydroxynicotinonitrile scaffold and its derivatives based on established literature parameters.

Compound Class / DerivativePrimary Target / Cell LineAssay TypeExpected Metric (IC₅₀ / Kᵢ)Reference
Unsubstituted 2-hydroxynicotinonitrile Mcl-1 (Recombinant)FPAKᵢ ≈ 113.0 µM[2]
4-Aryl-2-hydroxynicotinonitrile (Optimized) Mcl-1 (Recombinant)FPAKᵢ ≈ 0.86 - 10.0 µM[1]
Coumarinyl-nicotinonitrile Hybrid HepG2 (Liver Cancer)MTTIC₅₀ ≈ 28.60 µM[5]
Coumarinyl-nicotinonitrile Hybrid MCF-7 (Breast Cancer)MTTIC₅₀ ≈ 24.89 µM[5]

Note: The addition of the 4-chlorophenyl group significantly improves the baseline fragment affinity, pushing the Kᵢ from the >100 µM range down to the low micromolar range by exploiting the P2/P4 hydrophobic pockets.

References

  • Small-Molecule Inhibitors of the Mcl-1 Oncoprotein. Austin Publishing Group. URL: [Link]

  • Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Gavin Publishers. URL: [Link]

  • Small molecule Mcl-1 inhibitors for the treatment of cancer. NIH PubMed Central (PMC). URL:[Link]

Sources

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The compound 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) represents a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring a rigid pyridine core, a tautomeric 2-hydroxy/2-pyridone moiety, a strongly electron-withdrawing nitrile group, and a lipophilic 4-chlorophenyl vector, this molecule provides a rich array of hydrogen bond donors and acceptors. This application note explores the mechanistic rationale for utilizing the 2-hydroxynicotinonitrile framework in drug discovery—specifically in fragment-based drug design (FBDD) for oncology targets like Mcl-1[1]—and provides self-validating synthetic protocols for its construction and downstream functionalization.

Mechanistic Insights & Pharmacological Relevance

BH3 Mimetics and Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic member of the Bcl-2 protein family. Its overexpression is a primary mechanism by which tumors evade apoptosis and develop resistance to chemotherapeutics[2]. The 2-hydroxynicotinonitrile scaffold was identified via fragment-based screening as a critical pharmacophore capable of binding to the hydrophobic P2 pocket of the Mcl-1 oncoprotein[3].

The scaffold acts as a BH3 mimetic. The 2-hydroxy group (often existing in its pyridone tautomer) engages in critical hydrogen bonding with the protein backbone, while the 4-aryl substituent (such as a 4-chlorophenyl group) projects deep into the hydrophobic groove[1]. By competitively displacing pro-apoptotic proteins (like Bak and Bax) from Mcl-1, these derivatives restore the apoptotic cascade in malignant cells[4].

Pathway A Mcl-1 Oncoprotein (Anti-apoptotic Target) B Bak / Bax Proteins (Pro-apoptotic) A->B Sequesters D Apoptosis Evasion (Tumor Survival) A->D Promotes E Restored Apoptosis (Cancer Cell Death) B->E Triggers C 2-Hydroxynicotinonitrile Scaffold (BH3 Mimetic) C->A Binds P2 Pocket (Competitive Inhibition) C->B Releases

Diagram 1: Disruption of Mcl-1-mediated apoptosis evasion by 2-hydroxynicotinonitrile BH3 mimetics.

Kinase Inhibition and Coumarin Hybrids

Beyond protein-protein interactions, the scaffold is widely used to synthesize kinase inhibitors and anticancer hybrids. Condensation of the nicotinonitrile core with pyrazoles or coumarins yields molecules that disrupt tubulin polymerization and inhibit specific kinases[5]. The nitrogen atoms in the pyridine ring act as precise hydrogen bond acceptors in the ATP-binding sites of kinases, while the rigid framework optimally orients the 4-chlorophenyl group[5],[6].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for 2-hydroxynicotinonitrile derivatives and related fragments across various biological assays.

Compound / FragmentTarget / AssayActivity (IC50 / Ki)Pharmacological Relevance
2-Cyanoacetamide (Fragment 19) Mcl-1 Binding (FP Assay) Ki​ = 113 μMInitial FBDD hit; poor drug-likeness[1].
2-Hydroxynicotinonitrile (Fragment 21) Mcl-1 Binding (FP Assay) Ki​ > 100 μMScaffold hopping starting point; improved rigidity[1].
Optimized Scaffold (Compound 10) Mcl-1 Binding IC50​ ~ 95 nMElaboration at the 5-position yields high affinity[3].
Coumarinyl-2-hydroxynicotinonitriles HepG2 / MCF-7 Cell Lines IC50​ = 15 - 45 μMCytotoxic proliferation inhibition via caspase-9[6].

Experimental Methodologies

The following protocols provide a self-validating system for synthesizing and functionalizing the 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile scaffold.

Protocol A: De Novo Synthesis via Knoevenagel-Michael Cyclocondensation

Objective: Synthesize the title compound from 1-(4-chlorophenyl)-3-aryl-prop-2-en-1-one (chalcone). Mechanistic Causality: Glacial acetic acid acts as both solvent and acid catalyst to facilitate the Knoevenagel condensation of the chalcone with ethyl cyanoacetate. Ammonium acetate ( NH4​OAc ) is deliberately chosen as it decomposes to provide the nucleophilic ammonia required for the subsequent Michael addition and intramolecular cyclization into the stable pyridine ring[6].

  • Reaction Setup: Suspend 10 mmol of 4-chlorochalcone and 10 mmol of ethyl cyanoacetate in 20 mL of glacial acetic acid.

  • Nitrogen Incorporation: Add 80 mmol (excess) of ammonium acetate to the suspension. The excess ensures complete conversion of the intermediate oxo-ester to the nitrogenous ring.

  • Thermal Activation: Reflux the mixture continuously for 6 to 8 hours.

  • In-Process Quality Control (QC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow chalcone spot and the appearance of a highly UV-active, lower- Rf​ spot confirms cyclization.

  • Isolation: Cool the reaction to room temperature, then pour it over crushed ice. The sudden shift in solvent polarity forces the precipitation of the crude 2-hydroxynicotinonitrile.

  • Validation: Filter, wash with water, and recrystallize from hot ethanol. Confirm identity via IR spectroscopy: look for the diagnostic sharp nitrile stretch at ~2216 cm−1 and the broad O-H/N-H tautomeric stretches at ~3400 cm−1 [6].

Protocol B: Core Chlorination for Downstream SNAr

Objective: Convert the 2-hydroxy group to a 2-chloro leaving group for subsequent nucleophilic aromatic substitution ( SN​Ar ). Mechanistic Causality: The 2-hydroxy group is unreactive toward SN​Ar . Refluxing with Phosphorus oxychloride ( POCl3​ ) and Phosphorus pentachloride ( PCl5​ ) converts the pyridone tautomer into a highly electrophilic 2-chloropyridine. PCl5​ acts as a crucial co-reagent to accelerate the chlorination of electron-deficient rings[7].

  • Reagent Mixing: In a dry, round-bottom flask under inert atmosphere, dissolve 5 mmol of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in 15 mL of POCl3​ .

  • Catalysis: Add 5 mmol of PCl5​ .

  • Reflux: Heat the mixture to reflux (approx. 105°C) overnight.

  • In-Process QC: Monitor via TLC. The successful conversion is marked by a dramatic increase in the Rf​ value, as the highly polar hydrogen-bonding hydroxy group is replaced by a lipophilic chlorine atom[7].

  • Quenching (Critical Step): Cool the flask to 0°C. Slowly and dropwise, add the mixture to an ice-cold 1M NaOH aqueous solution. Causality: Rapid quenching without temperature control will cause violent exothermic hydrolysis, reverting the 2-chloro product back to the 2-hydroxy starting material[7].

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the 2-chloro intermediate, ready for coupling with pyrazoles or amines[5].

Synthesis A 4-Chlorochalcone C 4-(4-Chlorophenyl)- 2-hydroxynicotinonitrile A->C Cyclocondensation B Ethyl Cyanoacetate + NH4OAc B->C E 2-Chloro-4-(4-chlorophenyl) nicotinonitrile C->E Chlorination D POCl3 / PCl5 (Reflux) D->E G Target Kinase Inhibitor E->G Substitution F SNAr with Amines/ Pyrazoles F->G

Diagram 2: Synthetic workflow from chalcone to functionalized kinase inhibitors.

References

  • BenchChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | 1134518-34-5. 5

  • Austin Publishing Group. Small-Molecule Inhibitors of the Mcl-1 Oncoprotein. 1

  • Gavin Publishers. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. 6

  • National Institutes of Health (NIH). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. 7

  • National Institutes of Health (NIH). Small molecule Mcl-1 inhibitors for the treatment of cancer. 3

Sources

synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile O-glycosides for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis and Bio-evaluation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile O-glycosides

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthetic versatility allows for extensive derivatization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide details a comprehensive protocol for the synthesis of a specific derivative, 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, and its subsequent conversion to O-glycosides. The introduction of a glycosidic moiety can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and target-binding affinity.[4][5] We present a robust, step-by-step methodology for the synthesis of the aglycone, its glycosylation via the Koenigs-Knorr reaction, and subsequent deprotection. Furthermore, this document provides detailed protocols for evaluating the synthesized glycosides in common, high-impact bioassays—specifically, an in vitro cytotoxicity assay against cancer cell lines and an enzyme inhibition assay targeting α-glucosidase, a key enzyme in carbohydrate metabolism.

Rationale and Strategic Overview

The core objective is to conjugate the biologically relevant 4-(4-chlorophenyl)-2-hydroxynicotinonitrile aglycone with a sugar moiety to explore new chemical space for drug discovery. O-linked glycosylation is a strategic modification used to enhance the therapeutic potential of small molecules.[5][6] The synthetic strategy is bifurcated into two primary stages: first, the efficient construction of the heterocyclic aglycone, and second, the stereoselective attachment of a protected carbohydrate, followed by deprotection.

The biological evaluation is designed to provide initial screening data on two common therapeutic targets. Cytotoxicity screening against cancer cell lines is a fundamental first step in anticancer drug discovery.[3][7] The α-glucosidase inhibition assay is a well-established method for identifying potential anti-diabetic agents.[8][9][10]

G cluster_synthesis Synthesis Phase cluster_bioassay Bio-evaluation Phase Aglycone_Synth Part I: Synthesis of Aglycone 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Purification1 Characterization & Purification Aglycone_Synth->Purification1 Crude Product Glycosylation Part II: O-Glycosylation (Koenigs-Knorr Reaction) Deprotection Part III: Deprotection (Zemplén Deacetylation) Glycosylation->Deprotection Protected Glycoside Purification2 Characterization & Purification Deprotection->Purification2 Crude Final Product Purification1->Glycosylation Pure Aglycone Bioassays Part IV: Bioassays Purification2->Bioassays Pure O-Glycoside Cytotoxicity Cytotoxicity Assay (MTT Method) Bioassays->Cytotoxicity Enzyme Enzyme Inhibition Assay (α-Glucosidase) Bioassays->Enzyme Data Data Analysis (IC50 Determination) Cytotoxicity->Data Enzyme->Data G Aglycone Aglycone (Nicotinonitrile-OH) Reaction Koenigs-Knorr Reaction Aglycone->Reaction GlycosylHalide Protected Glycosyl Halide (e.g., Acetobromoglucose) GlycosylHalide->Reaction Promoter Promoter (e.g., Ag₂CO₃) Promoter->Reaction Solvent Anhydrous Solvent (e.g., Toluene/DCM) Solvent->Reaction ProtectedGlycoside Protected O-Glycoside Reaction->ProtectedGlycoside SilverSalt Silver Halide Precipitate Reaction->SilverSalt Deprotection Deprotection (Zemplén) ProtectedGlycoside->Deprotection FinalProduct Final O-Glycoside Deprotection->FinalProduct A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Glycoside compounds A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO or Solubilizer) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and determine IC50 F->G

Sources

Application Notes & Protocols: Investigating the Antimicrobial Potential of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Nicotinonitrile Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Nicotinonitrile derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] The core structure of these compounds presents a versatile scaffold for chemical modifications, enabling the fine-tuning of their efficacy and selectivity against various pathogens. This document provides a comprehensive guide for the initial antimicrobial investigation of a novel nicotinonitrile derivative, using 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile as a representative example. While specific antimicrobial data for this particular compound is not extensively published, the protocols outlined herein provide a robust framework for its evaluation, from initial screening to preliminary safety assessment.

The strategic inclusion of a chlorophenyl group and a hydroxyl moiety on the nicotinonitrile framework is hypothesized to enhance its interaction with microbial targets, potentially disrupting essential cellular processes. The following application notes and protocols are designed to rigorously test this hypothesis and to guide researchers in the systematic evaluation of this and other novel chemical entities.

Experimental Workflow for Antimicrobial and Cytotoxicity Evaluation

The following diagram outlines the general workflow for assessing the antimicrobial efficacy and potential cytotoxicity of a novel compound like 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

Antimicrobial and Cytotoxicity Evaluation Workflow cluster_antimicrobial Antimicrobial Efficacy cluster_cytotoxicity Cytotoxicity Assessment cluster_data Data Analysis A Prepare Compound Stock Solution C Broth Microdilution Assay (96-well plate) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D Incubate 16-20h E Subculture from Clear Wells D->E F Determine Minimum Bactericidal Concentration (MBC) E->F Incubate 24-48h L Summarize MIC, MBC, IC50 Data F->L G Seed Mammalian Cells (e.g., Vero, HepG2) H Treat Cells with Compound (Serial Dilutions) G->H Incubate 24h I MTT Assay H->I Incubate 24-72h J LDH Assay H->J Incubate 24-72h K Determine IC50 / CC50 I->K J->K K->L M Calculate Selectivity Index (IC50 / MIC) L->M

Caption: General workflow for antimicrobial and cytotoxicity evaluation.

Part 1: Antimicrobial Efficacy Assessment

A critical first step in evaluating a new compound is to determine its ability to inhibit microbial growth and to kill the target pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters in this assessment.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is widely used for quantitative assessment of antimicrobial susceptibility.[6]

Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound in a high-throughput format, providing a quantitative measure of its potency.[7][8]

Materials:

  • 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (or other test compound)

  • Sterile 96-well, U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile DMSO (for dissolving the compound)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in DMSO. The concentration should be at least 100 times the highest concentration to be tested to minimize solvent effects.

    • Perform serial two-fold dilutions of the compound in the appropriate growth medium directly in the 96-well plate.[7] The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][7]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][9]

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[9][11]

Rationale: The MBC provides crucial information on the killing activity of an antimicrobial agent, which is essential for therapeutic applications. It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11][12]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[12]

    • Spread the aliquot onto a fresh, drug-free agar plate.[13]

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.[12]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][11]

Part 2: Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells to ensure its safety for therapeutic use.[14]

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]

Rationale: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[7][14]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[14]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.[7]

    • Include untreated cells as a negative control and medium only as a blank.

    • Incubate for 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[7]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][14]

    • Measure the absorbance at approximately 570 nm using a microplate reader.

Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method to measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.[15]

Rationale: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, making it a reliable marker for necrosis or late-stage apoptosis.[14][15]

Materials:

  • 96-well plate with cells treated as in the MTT assay

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the compound treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.[15]

    • Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.[15]

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[15]

    • The amount of color change is proportional to the amount of LDH released and, therefore, the extent of cell damage.

Hypothetical Mechanism of Action

While the precise mechanism of action for 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile would require further investigation, many antimicrobial agents function by disrupting key cellular pathways. The diagram below illustrates a hypothetical pathway involving the inhibition of a critical bacterial enzyme.

Hypothetical Mechanism of Action A 4-(4-Chlorophenyl)-2- hydroxynicotinonitrile B Bacterial Cell Wall A->B Penetration G Inhibition of Enzyme Activity A->G C Cytoplasmic Membrane B->C D Essential Bacterial Enzyme (e.g., DNA Gyrase, DHFR) C->D F Product D->F H Disruption of Essential Cellular Process (e.g., DNA replication, folate synthesis) D->H E Substrate E->D G->D I Bacterial Cell Death H->I

Caption: Hypothetical inhibition of a bacterial enzyme pathway.

Data Presentation

The results of the antimicrobial and cytotoxicity assays should be summarized in a clear and concise format for easy comparison.

Table 1: Hypothetical Antimicrobial and Cytotoxic Profile of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)Cell LineIC50 (µg/mL)Selectivity Index (IC50/MIC)
S. aureus ATCC 29213Positive[Insert Data][Insert Data]Vero[Insert Data][Calculate]
E. coli ATCC 25922Negative[Insert Data][Insert Data]HepG2[Insert Data][Calculate]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data]Vero[Insert Data][Calculate]
C. albicans ATCC 90028N/A (Fungus)[Insert Data][Insert Data]HepG2[Insert Data][Calculate]

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the initial investigation of the antimicrobial properties of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile and other novel nicotinonitrile derivatives. By systematically determining the MIC, MBC, and cytotoxicity, researchers can effectively screen and prioritize compounds for further development. Subsequent studies should focus on elucidating the mechanism of action, evaluating in vivo efficacy, and optimizing the lead compound's structure to enhance its therapeutic potential.

Sources

protocol for selective N-alkylation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Executive Summary

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of biaryl kinase inhibitors targeting Adaptor Associated Kinase 1 (AAK1)[1]. A persistent synthetic bottleneck in functionalizing this scaffold is the ambident nucleophilicity of the 2-pyridone core. Standard alkylation conditions frequently yield challenging-to-separate mixtures of N- and O-alkylated isomers[2]. This application note provides a comprehensive, field-proven guide to achieving >95% regioselective N-alkylation by leveraging mechanistic insights, solvent effects, and modern micellar catalysis.

Mechanistic Rationale: The Ambident Challenge

To control the reaction, one must understand the tautomeric equilibrium of the substrate. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone (lactam) tautomers. Upon deprotonation, the resulting anion is an ambident nucleophile with electron density delocalized across both the nitrogen and oxygen atoms.

The Causality of Selectivity: The regioselectivity of the alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of the transition state:

  • O-Alkylation (Kinetic Control): The oxygen atom is a "hard" nucleophilic center. O-alkylation is promoted by hard electrophiles (e.g., alkyl triflates), non-polar solvents, and hard counterions (e.g., Ag⁺ from Ag₂CO₃) that coordinate strongly with the leaving group, facilitating an S_N1-like trajectory[3].

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is a "soft" nucleophilic center. N-alkylation is favored by soft electrophiles (e.g., alkyl iodides), polar aprotic solvents (which solvate the cation and leave the anion naked), and soft counterions (e.g., K⁺ or Cs⁺) that weakly coordinate to the oxygen, leaving the nitrogen exposed for an S_N2 attack[4].

Substrate-Specific Dynamics: In 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, the strongly electron-withdrawing C3-nitrile group increases the acidity of the N–H bond, making deprotonation facile. However, this same electronic effect reduces the overall nucleophilicity of the nitrogen atom. Consequently, highly reactive alkylating agents (such as primary alkyl iodides) and elevated temperatures (60–80 °C) are required to drive the N-alkylation to completion[1].

Pathway Substrate 4-(4-Chlorophenyl)- 2-hydroxynicotinonitrile Anion Ambident Anion (Deprotonated) Substrate->Anion Base (K2CO3) -H+ O_Alkyl O-Alkylated Isomer (Kinetic Product) Anion->O_Alkyl Hard Electrophile (e.g., Ag+, ROTf) N_Alkyl N-Alkylated Isomer (Thermodynamic Product) Anion->N_Alkyl Soft Electrophile (e.g., K+, R-I)

Figure 1: Mechanistic pathway illustrating the ambident reactivity of 2-pyridone tautomers.

Optimization Data

The choice of solvent, base, and electrophile dramatically shifts the product ratio. The table below summarizes the quantitative effects of various reaction parameters on the N/O selectivity for 2-pyridone cores based on recent methodological advances[4],[5].

Solvent SystemBaseAlkylating AgentAdditive / CatalystMajor ProductTypical N:O Ratio
TolueneAg₂CO₃Alkyl BromideNoneO-Alkylated< 1:5
DMFK₂CO₃Alkyl IodideNoneN-Alkylated> 10:1
WaterK₂CO₃Alkyl IodideTween 20 (2% w/w)N-Alkylated> 15:1
TolueneNoneα-Keto EstersP(NMe₂)₃N-Alkylated> 20:1

Experimental Protocols

To accommodate different laboratory setups and green chemistry initiatives, two distinct methodologies are provided.

Protocol A: Classical Polar Aprotic Method (Scale-Up Optimized)

This method utilizes DMF to ensure complete solubility of the highly lipophilic 4-chlorophenyl substrate and promotes the S_N2 trajectory required for N-alkylation[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 equivalent of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Causality Note: Potassium is the ideal counterion; its large ionic radius prevents tight ion-pairing with the pyridone oxygen, leaving the nitrogen accessible. Stir at room temperature for 30 minutes to ensure complete formation of the potassium salt.

  • Electrophilic Addition: Dropwise, add 1.2 to 1.5 equivalents of the desired alkyl iodide (e.g., methyl iodide or benzyl iodide).

  • Thermal Maturation: Heat the reaction mixture to 80 °C and stir overnight (12–16 hours)[1]. The elevated temperature overcomes the deactivated nucleophilicity caused by the C3-nitrile group.

  • Workup: Cool to room temperature. Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically eluting with a Hexanes/EtOAc gradient).

Protocol B: Green Micellar Aqueous Method (High Selectivity)

This modern protocol utilizes water as the solvent. The addition of Tween 20 creates a micellar system that encapsulates the hydrophobic substrate, artificially increasing the local concentration of reagents and drastically enhancing N-regioselectivity[4].

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 2% (w/w) solution of Tween 20 in deionized water.

  • Reagent Loading: Add 1.0 equivalent of the substrate, 10.0 equivalents of K₂CO₃, and 10.0 equivalents of the alkyl halide to the aqueous micellar solution[4]. Causality Note: The vast excess of base and electrophile is tolerated because water acts as a heat sink and the micellar boundary protects the transition state, preventing unwanted hydrolysis of the alkyl halide.

  • Reaction: Stir vigorously at 70 °C for 24–48 hours. The reaction occurs within the hydrophobic core of the micelles.

  • Isolation: Extract the aqueous layer directly with Ethyl Acetate. The N-alkylated product partitions selectively into the organic phase. Dry and purify via chromatography.

Workflow Step1 1. Substrate Activation Dissolve substrate in DMF or Micellar H2O Add K2CO3 base Step2 2. Anion Equilibration Stir for 30 min at RT Ensure full deprotonation Step1->Step2 Step3 3. Electrophilic Attack Add Soft Alkyl Halide (R-I) Heat to 70-80°C Step2->Step3 Step4 4. Reaction Monitoring Track via LC-MS/TLC Confirm complete consumption Step3->Step4 Step5 5. Isolation & Purification Aqueous workup (EtOAc extraction) Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for regioselective N-alkylation.

Trustworthiness: The Self-Validating Analytical System

Relying solely on TLC or LC-MS to confirm the success of this protocol is a critical error. N-alkyl and O-alkyl isomers often exhibit identical masses and nearly identical retention factors (Rf). To ensure the integrity of the synthesis, the protocol must be validated using the following spectroscopic geometric checks:

  • 2D ¹H NMR (ROESY/NOESY) - The Definitive Proof: In an N-alkylated product, the protons of the newly attached alkyl group (e.g., the N-CH₃ or N-CH₂-R protons) reside in close spatial proximity to the C6-proton of the pyridine ring. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between these groups[6]. Conversely, if O-alkylation occurs at the C2 position, the alkyl protons are isolated from any ring protons (since C3 contains the nitrile group), and no NOE cross-peaks to the aromatic ring will be observed.

  • ¹³C NMR Shift Analysis: The C2 carbonyl carbon of the N-alkylated 2-pyridone typically resonates at ~160–162 ppm. In contrast, the C2 carbon of an O-alkylated pyridine is shifted further downfield to ~165–170 ppm due to the loss of the lactam character.

  • FT-IR Spectroscopy: The N-alkylated product will exhibit a strong, diagnostic lactam C=O stretching band at ~1650–1670 cm⁻¹. The O-alkylated isomer lacks a carbonyl group entirely, showing only C=N and C=C stretches.

Sources

Application Notes and Protocols: 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile as a Versatile Chemical Intermediate for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Hydroxynicotinonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[1] Among the myriad of heterocyclic building blocks, the 2-hydroxynicotinonitrile core stands out as a particularly versatile and valuable intermediate. Its ambident nucleophilic character, arising from the lactam-lactim tautomerism between the 2-pyridone and 2-hydroxypyridine forms, coupled with the electrophilic cyano group, provides a rich platform for a variety of chemical transformations.[2]

This guide provides a comprehensive overview of the synthesis and application of a key derivative, 4-(4-chlorophenyl)-2-hydroxynicotinonitrile , as a strategic intermediate for the synthesis of medicinally relevant fused heterocyclic systems, namely pyridopyrimidines and thienopyridines. These target scaffolds are prevalent in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying chemical principles and mechanistic insights to empower the user to adapt and innovate upon these methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting intermediate is the foundation of any successful synthetic campaign.

PropertyValueSource
Chemical Name 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile-
CAS Number 478067-03-7
Molecular Formula C₁₂H₇ClN₂O
Molecular Weight 230.65 g/mol
Appearance White to off-white solidTypical for this class of compounds

Note: Experimental spectroscopic data for this specific compound is not widely published. The following are predicted values and typical ranges based on analogous structures. Researchers should perform their own characterization for verification.

Spectroscopy Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.0-12.5 (br s, 1H, OH/NH), 7.4-7.8 (m, 4H, Ar-H), 7.2-7.3 (s, 1H, H-5), 6.2-6.4 (s, 1H, H-6)
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165 (C=O), 150-155 (C-4), 140-145 (C-6), 130-135 (Ar-C), 128-130 (Ar-CH), 115-120 (CN), 105-110 (C-5), 90-95 (C-3)
IR (ATR) ν 3400-3200 (O-H/N-H), 2220-2230 (C≡N), 1650-1670 (C=O), 1580-1600 (C=C, C=N) cm⁻¹
Mass Spec (ESI-MS) m/z 231.02 [M+H]⁺, 229.02 [M-H]⁻

Synthesis of the Intermediate: 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

The synthesis of the title intermediate can be efficiently achieved via a one-pot, three-component reaction, a strategy celebrated for its atom economy and operational simplicity.[5] This approach is analogous to established multicomponent syntheses of 2-pyridones.[2]

Reaction Scheme:

Synthesis_of_Intermediate R1 4-Chlorobenzaldehyde P 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile R1->P Ethanol, Reflux R2 Ethyl Cyanoacetate R2->P Ethanol, Reflux R3 Ammonium Acetate R3->P Ethanol, Reflux

Caption: One-pot synthesis of the target intermediate.

Protocol: Synthesis of 4-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from a similar multicomponent synthesis of a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzaldehyde, ethyl cyanoacetate, and a significant excess of ammonium acetate.

  • Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the solid under vacuum to afford the desired 4-(4-chlorophenyl)-2-hydroxynicotinonitrile. The product can be further purified by recrystallization from ethanol or a DMF/ethanol mixture if necessary.

Mechanistic Insights: The reaction proceeds through a cascade of events. Initially, a Knoevenagel condensation occurs between 4-chlorobenzaldehyde and ethyl cyanoacetate, catalyzed by ammonia from ammonium acetate, to form an α,β-unsaturated intermediate. This is followed by a Michael addition of a second molecule of ethyl cyanoacetate or the in-situ formed cyanoacetamide. Subsequent intramolecular cyclization and aromatization via loss of water and ethanol yields the stable 2-pyridone ring system.

Application in Heterocycle Synthesis: Building Complexity

The strategic placement of reactive functional groups makes 4-(4-chlorophenyl)-2-hydroxynicotinonitrile a powerful precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of compounds with a wide range of biological activities, including kinase inhibition.[6] The synthesis of these scaffolds from 2-pyridone precursors is a well-established and efficient strategy.[3]

Pyridopyrimidine_Synthesis Start 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Product 2-Amino-4-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-7(8H)-one Start->Product NaOEt, Ethanol, Reflux Guanidine Guanidine Hydrochloride

Caption: Cyclocondensation to form a pyridopyrimidine.

This protocol is based on general procedures for the reaction of 2-pyridones with guanidine.[3][7]

Materials:

  • 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 4-(4-chlorophenyl)-2-hydroxynicotinonitrile and guanidine hydrochloride.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water, followed by ethanol, and dry under vacuum to yield the desired pyridopyrimidine derivative.

Mechanistic Rationale: The reaction is a base-catalyzed cyclocondensation. The ethoxide deprotonates the guanidine, which then acts as a binucleophile. The initial nucleophilic attack occurs from one of the amino groups of guanidine onto the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization, where the other amino group attacks the C2 carbon of the pyridone ring (in its lactim form or an activated intermediate), leading to the formation of the pyrimidine ring after elimination of water.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[4] A common synthetic route involves the conversion of the 2-hydroxypyridine to a more reactive 2-chloropyridine, followed by a Gewald-type reaction sequence.

Thienopyridine_Synthesis_Workflow Start 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Intermediate 2-Chloro-4-(4-chlorophenyl)nicotinonitrile Start->Intermediate Step 1: Chlorination (POCl₃) Product 3-Amino-4-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carbonitrile Intermediate->Product Step 2: Thienannulation

Caption: Two-step synthesis of a thienopyridine derivative.

Materials:

  • 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylaniline (catalytic)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask equipped with a reflux condenser, add 4-(4-chlorophenyl)-2-hydroxynicotinonitrile.

  • Carefully add an excess of phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC (quenching an aliquot with care).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base such as sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-(4-chlorophenyl)nicotinonitrile. This intermediate can often be used in the next step without further purification.

This protocol is an adaptation of the Gewald reaction conditions.[8]

Materials:

  • 2-Chloro-4-(4-chlorophenyl)nicotinonitrile (1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., triethylamine or morpholine) (2.0 eq)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a round-bottom flask, suspend 2-chloro-4-(4-chlorophenyl)nicotinonitrile, the active methylene compound (malononitrile or ethyl cyanoacetate), and elemental sulfur in the chosen solvent.

  • Add the base to the suspension and heat the mixture to 50-70 °C with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and pour it into acidified ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 3-aminothieno[2,3-b]pyridine derivative.

Mechanistic Considerations: The synthesis of the thieno[2,3-b]pyridine ring system proceeds via a Gewald-type reaction. The base promotes the formation of a thiolate from the active methylene compound and elemental sulfur. This thiolate then undergoes a nucleophilic substitution of the chloro group on the pyridine ring. The subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, leads to the formation of the fused 2-aminothiophene ring.

Conclusion and Future Outlook

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a readily accessible and highly versatile chemical intermediate. The protocols detailed herein provide a solid foundation for the synthesis of this building block and its elaboration into complex, medicinally relevant heterocyclic systems. The multicomponent nature of the initial synthesis and the robust cyclization strategies highlight the efficiency and modularity of these approaches. For drug discovery professionals, this intermediate offers a gateway to novel chemical space within the pyridopyrimidine and thienopyridine scaffolds, enabling the generation of diverse compound libraries for biological screening. Further exploration of the reactivity of this intermediate, for instance, through derivatization of the hydroxyl/pyridone nitrogen or transformations of the cyano group, will undoubtedly continue to yield novel and valuable heterocyclic structures.

References

  • Becerra, D., Hurtado-Rodríguez, D., & Castillo, J.-C. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. [Link]

  • Díaz-Gavilán, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4138. [Link]

  • Pilkington, L. I., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 12(1), 125-135. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12654-12670. [Link]

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007.
  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • El-Gaby, M. S. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 1083-1097. [Link]

  • Gomaa, M. A.-M. (2017). One-pot synthesis of 3-cyano-2-pyridones. Journal of Heterocyclic Chemistry, 54(5), 2823-2827.
  • Al-Mousawi, S. M., et al. (2014). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Molecules, 19(7), 9012-9026. [Link]

  • ChemSrc. (n.d.). 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis and reactions of some new thieno[2,3-b]pyridine derivatives and their potential biological activity. Molecules, 14(7), 2537-2548.
  • Kamal, A., et al. (2015). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 5(101), 83259-83271.
  • Zaki, M. E. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2177651. [Link]

  • Elgemeie, G. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]

  • Bio-Rad. (n.d.). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). 2-Chloronicotinonitrile. Organic Syntheses, 36, 14. [Link]

  • Dotsenko, V. V., et al. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Chemistry, 5(4), 2848-2860. [Link]

  • Al-Saleh, B., et al. (2012). One-pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 2(24), 9194-9198. [Link]

  • Mohareb, R. M., et al. (2012). Synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile and related compounds. Journal of the Chemical Society, Chemical Communications, (11), 846-847. [Link]

  • Al-Adiwish, W. M., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Despotopoulou, C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Seliem, I. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1887. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multicomponent reaction, troubleshoot common issues, and ultimately improve reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Understanding the Core Synthesis Pathway

The synthesis of 4-(4-chlorophenyl)-2-hydroxynicotinonitrile, which exists in a tautomeric equilibrium with 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, is typically achieved through a one-pot, four-component reaction.[1][2] This process involves an aromatic aldehyde (4-chlorobenzaldehyde), a ketone with an α-methyl or methylene group (e.g., acetophenone), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and a nitrogen source (ammonium acetate).

The reaction proceeds through a cascade of classical organic reactions, beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization and dehydration/aromatization sequence to form the substituted pyridine ring.[3] Understanding this pathway is critical for effective troubleshooting.

G cluster_0 Step 1: Initial Condensations cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization R1_CHO 4-Chlorobenzaldehyde Knoevenagel_Product α,β-Unsaturated Nitrile (Chalcone analog) R1_CHO->Knoevenagel_Product Knoevenagel Condensation Active_Methylene Ethyl Cyanoacetate Active_Methylene->Knoevenagel_Product Ketone Acetophenone (Enolate form) Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Ketone->Michael_Adduct Michael Addition NH4OAc Ammonium Acetate (Nitrogen Source) Cyclized_Intermediate Dihydropyridine Intermediate Michael_Adduct->Cyclized_Intermediate NH4OAc->Cyclized_Intermediate Cyclization Final_Product 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (Tautomeric Mixture) Cyclized_Intermediate->Final_Product Oxidation/ Aromatization

Caption: Generalized reaction pathway for the four-component synthesis of the target nicotinonitrile.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, leading to suboptimal outcomes.

Q1: My reaction yield is consistently low or zero. Where should I begin my investigation?

A low or non-existent yield is the most common issue, typically pointing to a failure in one of the initial steps. A systematic approach is crucial.

G Start Low / No Yield Check_Reagents Verify Starting Material Quality (Purity, Freshness) Start->Check_Reagents Check_Reagents->Start Impure/Degraded Reagents_OK Reagents Verified Check_Reagents->Reagents_OK All Good Check_Condensation Confirm Knoevenagel Intermediate Formation (Monitor via TLC/LC-MS) Condensation_OK Intermediate Forms Check_Condensation->Condensation_OK Success Condensation_Fail No Intermediate Check_Condensation->Condensation_Fail Failure Reagents_OK->Check_Condensation Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Condensation_OK->Optimize_Conditions Optimize_Base Optimize Base/Catalyst (Type and Stoichiometry) Condensation_Fail->Optimize_Base Optimize_Base->Check_Condensation Re-evaluate Purification_Issue Review Purification Protocol (Loss during workup?) Optimize_Conditions->Purification_Issue

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Detailed Steps:

  • Starting Material Integrity:

    • Aldehyde: 4-Chlorobenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Verify its purity by melting point or spectroscopy.

    • Active Methylene Nitrile: Compounds like ethyl cyanoacetate and malononitrile can degrade or hydrolyze. It is recommended to use a freshly opened bottle or distill the reagent before use.[4]

    • Ammonium Acetate: This reagent is hygroscopic and can be a source of excess water, which may hinder the reaction. Ensure it is dry.

  • Confirm the Initial Condensation: The formation of the α,β-unsaturated nitrile (the Knoevenagel/chalcone-type intermediate) is the cornerstone of the entire synthesis.[4]

    • Troubleshooting Protocol: Run a small-scale reaction containing only the 4-chlorobenzaldehyde, acetophenone, and the catalyst (e.g., piperidine or morpholine) in your chosen solvent. Monitor the reaction by Thin Layer Chromatography (TLC) over 30-60 minutes. The formation of a new, less polar spot indicates that the initial condensation is successful. If no new spot appears, the issue lies with the catalyst or reaction conditions for this specific step.

Q2: The initial condensation works, but the final yield is still poor, and I see a complex mixture of byproducts. What's happening?

This scenario suggests that while the initial C-C bond formation is occurring, the subsequent Michael addition and cyclization steps are inefficient or competing with side reactions.

  • Suboptimal Temperature: Temperature control is critical. Excessively high temperatures can promote polymerization or decomposition of intermediates.[4] Conversely, a temperature that is too low will result in a sluggish reaction. Many protocols report success using microwave-assisted heating to 100 °C for short periods (e.g., 30 minutes), which provides rapid, uniform heating that can improve yields and minimize side products.[1][5]

  • Incorrect Solvent Polarity: The solvent must effectively dissolve all reactants, including the ammonium acetate, and stabilize charged intermediates. Polar protic solvents like ethanol are common choices.[1] Some high-yielding procedures also utilize polar aprotic solvents like DMSO.[6] In some cases, solvent-free conditions using ultrasonic irradiation have been shown to produce excellent yields in very short reaction times.[7]

  • Dimerization: The α,β-unsaturated intermediate can potentially undergo dimerization, which competes with the desired reaction pathway.[8] This can sometimes be mitigated by adjusting the rate of addition of reactants or by using a dehydrating agent to drive the main reaction forward.[8]

Q3: I'm having difficulty purifying the final product. What are the likely impurities and how can I remove them?

Purification challenges often arise from unreacted starting materials or closely related side-products.

  • Common Impurities: Unreacted acetophenone, 4-chlorobenzaldehyde, and the Knoevenagel intermediate are common contaminants.

  • Purification Protocol:

    • Initial Workup: After the reaction is complete, the mixture is often poured into ice water, causing the crude product to precipitate.[2] This solid is collected by filtration.

    • Washing: The crude solid should be washed thoroughly with water to remove any remaining ammonium acetate and other water-soluble impurities, followed by a wash with a cold, non-polar solvent like hexane or diethyl ether to remove unreacted aldehyde and ketone.[9]

    • Recrystallization: The most effective purification method is typically recrystallization from a suitable solvent. Ethanol, or a mixture of ethyl acetate and hexane, is often effective.[9] The product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst or base for this reaction, and how much should I use?

The choice of catalyst is a critical parameter that significantly influences reaction rate and yield. While traditional methods used stoichiometric amounts of amine bases like piperidine or morpholine, modern approaches have demonstrated the efficacy of various catalytic systems.

Catalyst / PromoterSolventTypical ConditionsReported YieldReference
Ammonium Acetate (as N-source & catalyst)EthanolMicrowave, 100 °C, 30 min90%[1]
Copper Nanoparticles on Charcoal (Cu/C)EthanolReflux, 5h~86-94%[11]
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)Solvent-free100 °C, 25-40 min~85-95%[12][13]
No Catalyst (Ultrasound)Solvent-freeUltrasonic bath, 4-25 min~85-99%[7]
FeCl₃Not specifiedNot specifiedGood yields[14]

Analysis: For the synthesis of the broader class of 2-amino-3-cyanopyridines, a variety of catalysts have proven effective.[11] Microwave-assisted synthesis in ethanol, relying on ammonium acetate as both the nitrogen source and catalyst, provides a high yield in a short time and represents a common, efficient method.[1] Solvent-free methods, either with catalysts like TBBDA or under ultrasound irradiation, offer green chemistry advantages and excellent yields.[7][12] The choice often depends on available equipment and desired reaction scale.

Q2: How critical is the choice of the active methylene nitrile (e.g., ethyl cyanoacetate vs. malononitrile)?

The choice between ethyl cyanoacetate and malononitrile can impact the final product structure and yield.

  • Using Ethyl Cyanoacetate: This reactant leads to the formation of a 2-hydroxynicotinonitrile (which exists as the 2-pyridone tautomer) after cyclization and hydrolysis of the ester group under the reaction conditions.[1]

  • Using Malononitrile: This reactant typically leads to the formation of a 2-amino-3-cyanopyridine derivative.[2][11][12]

For the specific target of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile , ethyl cyanoacetate is the correct choice of active methylene compound.

Q3: Can you explain the tautomerism in the final product? Is it a hydroxyl-pyridine or a pyridone?

The product, formally named 2-hydroxynicotinonitrile, exists in a lactam-lactim tautomeric equilibrium with its 2-pyridone form. In most conditions, particularly in the solid state and in polar solvents, the 2-pyridone (lactam) tautomer is thermodynamically favored .[6] This is an important consideration for characterization (e.g., via NMR and IR spectroscopy). The IR spectrum, for instance, would be expected to show a characteristic C=O stretch for the pyridone form.

Optimized Experimental Protocol (Microwave-Assisted)

This protocol is adapted from a high-yield procedure for a structurally analogous compound and represents a robust starting point for optimization.[1]

Materials:

  • 4-Chlorobenzaldehyde

  • Acetophenone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (Absolute)

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Add 3 mL of absolute ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol to afford the pure 4-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

References

  • Dabiri, M., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Semantic Scholar. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin, 71(10), 756-761. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • ResearchGate. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • Khaligh, N. G. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(4), 711-717. [Link]

  • Gürbüz, N., et al. (2021). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Synthetic Communications, 51(8), 1239-1253. [Link]

  • Becerra, D., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. [Link]

  • Organic Chemistry Portal. (2023). One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. [Link]

  • Ortuno, M. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2533. [Link]

  • Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10703–10715. [Link]

  • ResearchGate. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • Mack, J. B., & Shumba, C. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4526-4536. [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Chemsrc. (n.d.). 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Kumar, A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Journal of the Indian Chemical Society, 100(12), 101257. [Link]

Sources

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. This guide provides troubleshooting protocols and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Introduction: The Tautomerism Challenge

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a valuable heterocyclic building block. However, its purification is often complicated by its existence as a mixture of tautomers: the 2-hydroxy-pyridine form and the 2-pyridone form.[1] This lactam-lactim tautomerism can lead to variable polarity, solubility, and chromatographic behavior, making consistent purification a significant challenge. This guide will help you understand and manage these complexities.

tautomerism lactim 2-Hydroxy Form (Lactim) lactam 2-Pyridone Form (Lactam) lactim->lactam Equilibrium

Caption: Lactam-lactim tautomerism of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple spots or broad streaking for my purified compound on a Thin-Layer Chromatography (TLC) plate?

A1: This is a classic indicator of tautomerism. The lactam and lactim forms can have different polarities, causing them to separate on the TLC plate. The equilibrium between the two forms during chromatography can also lead to streaking. The solvent system used for TLC can influence the position of this equilibrium.[1]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening?

A2: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities.[2] Using too much solvent can also be a cause.[2]

Q3: What are the most likely impurities I should be trying to remove?

A3: Impurities will depend on the synthetic route, but common contaminants include unreacted starting materials, catalysts, and side-products. For instance, in syntheses involving alkylation, you might find both O-alkylated and N-alkylated byproducts, which will have different polarities.[1][3] Hydrolysis of the nitrile group to an amide or carboxylic acid is another possibility, especially under strong acidic or basic conditions.[4]

Q4: Can I use acid-base extraction for purification?

A4: Yes, the amphoteric nature of the molecule (acidic hydroxy group and basic pyridine nitrogen) can be exploited.[4] By carefully adjusting the pH, you may be able to selectively extract your compound into an aqueous layer, leaving non-polar impurities behind in the organic layer. However, be mindful that extreme pH values could promote hydrolysis of the nitrile group.

Troubleshooting Guide

Recrystallization Issues
ProblemPossible CauseSolution
Compound does not dissolve in the hot solvent. The solvent is too non-polar.Choose a more polar solvent or a solvent mixture. Common solvents for polar heterocycles include ethanol, isopropanol, or aqueous ethanol.[4][5]
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.Reduce the solvent volume by evaporation. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2]
The product "oils out" instead of crystallizing. The cooling process is too rapid, or the solvent is inappropriate.Ensure slow cooling to room temperature before moving to an ice bath.[5] If the issue persists, try a different solvent or a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[6]
Recovered crystals are still impure. Impurities co-precipitated, or the crystals were not washed properly.Ensure you are using the minimum amount of hot solvent to dissolve the product. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[2] A hot filtration step can remove insoluble impurities before cooling.[2]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the product from impurities. The solvent system (eluent) is not optimized.Perform a TLC analysis with various solvent mixtures to find an eluent that gives good separation (Rf value of the product around 0.3-0.4). A common starting point for nicotinonitrile derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[1][3]
The compound is streaking on the column. Tautomerism is affecting the separation. The column may be overloaded.Try adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine to suppress basic interactions or a small amount of acetic acid if your compound is acidic. Ensure you are not loading too much crude material onto the column.
The product does not elute from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The key to successful recrystallization is finding a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[5][6]

Procedure:

  • Place approximately 20-30 mg of your crude 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume. A good candidate will require a larger volume at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent dropwise until the solid dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields the best quantity and quality of crystals.

Table 1: Hypothetical Solvent Screening Data

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleSparingly SolubleFine Needles
EthanolSparingly SolubleVery SolubleGood, well-formed crystals
IsopropanolSparingly SolubleSolubleGood crystal formation
Ethyl AcetateModerately SolubleVery SolublePoor yield
TolueneInsolubleSparingly SolubleSmall crystals
HexanesInsolubleInsolubleNot suitable

Based on this hypothetical data, ethanol or isopropanol would be good starting points for a single-solvent recrystallization.

Protocol 2: Column Chromatography Purification

This protocol is adapted from methods used for structurally similar compounds.[1][3]

purification_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Dichloromethane crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry Loading adsorb->dry_load column Silica Gel Column dry_load->column elute Elute with Hexane/Dichloromethane Gradient column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure

Caption: General workflow for column chromatography purification.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes or 95:5 hexanes:dichloromethane).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane).

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product.[7][8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single, well-defined spot is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase such as acetonitrile/water with a buffer is a common setup for analyzing nicotinic acid derivatives.[9] Purity is calculated based on the area percentage of the main peak.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining purity without needing a specific reference standard of the analyte.[7] By integrating the signals of the compound against a certified internal standard of known concentration, a highly accurate purity value can be obtained.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and detecting trace-level impurities by combining the separation power of HPLC with the mass identification capabilities of mass spectrometry.[7]

References

  • Benchchem. (n.d.). Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid.
  • Becerra, D., Hurtado-Rodríguez, D., & Castillo, J.-C. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. Retrieved from [Link]

  • ResearchGate. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Pyka, A., Śliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives.
  • Polish Pharmaceutical Society. (2003). A COMPARISON OF CHROMATOGRAPHIC SEPARATION OF SELECTED NICOTINIC ACID DERIVATIVES BY TLC AND HPLC TECHNIQUES.
  • University of Victoria. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.

Sources

Technical Support Center: Optimizing Regioselectivity in 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that the alkylation of 2-hydroxypyridine/2-pyridone scaffolds is notoriously challenging due to their ambident nucleophilic nature.

When working specifically with 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile [1], the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms dictates your reaction outcomes. The strongly electron-withdrawing C3-nitrile group increases the acidity of the N-H proton, making deprotonation facile, but it also alters the electron density distribution across the N1 and O2 atoms.

This guide provides field-proven, causality-driven solutions to control the regioselectivity of your alkylations.

Troubleshooting & FAQs

Q1: I need the O-alkylated product, but my reactions consistently yield N-alkylation or intractable 1:1 mixtures. How do I force O-alkylation?

The Causality: O-alkylation requires overcoming the natural polarizability of the nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile. If you are using alkali metal bases (Na+, K+) in polar solvents (DMF), the nitrogen is left exposed and highly reactive. The Solution:

  • Change the Counterion: Switch to Silver Carbonate ( Ag2​CO3​ ). Silver has a high halophilic affinity. It coordinates tightly with the leaving group of your alkyl halide and effectively shields the nitrogen atom, forcing the alkyl group to attack the oxygen.

  • Change the Solvent: Use non-polar solvents like Toluene or CHCl3​ . Non-polar environments suppress charge separation, keeping the silver-halide transition state tight.

  • Use Hard Electrophiles: Switch from alkyl iodides to alkyl triflates, tosylates, or utilize TfOH-catalyzed carbenoid insertion with diazo compounds, which has been shown to deliver >99:1 O-alkylation regioselectivity[2].

Q2: I am trying to N-alkylate with a bulky secondary alkyl halide, but my yields are poor and O-alkylation is competing. What is the best approach?

The Causality: Secondary alkyl halides are sterically hindered and react slower via SN​2 . The increased transition state energy allows the thermodynamically driven O-alkylation pathway to compete. The Solution: Implement a micellar aqueous system. Using 2% Tween 20 in water with K2​CO3​ or i-Pr2​NEt creates a hydrophobic micelle core that concentrates the bulky alkyl halide and the pyridone substrate. The highly polar transition state for N-alkylation is stabilized at the micelle-water interface, dramatically enhancing N-alkylation rates and yielding >2.4:1 to >5:1 N:O ratios even for bulky secondary halides[3].

Q3: How do I definitively distinguish between the N- and O-alkylated isomers in my analytical QC?

The Causality: Relying solely on LC-MS mass is insufficient since both products are exact structural isomers. You must use self-validating physical properties. The Solution:

  • TLC / Chromatography: The N-alkylated product (lactam) has a highly exposed carbonyl dipole, making it significantly more polar. It will almost always elute slower (lower Rf​ ) on normal-phase silica than the less polar O-alkylated (ether) product.

  • NMR (NOESY/ROESY): Conduct a 2D NOESY experiment. In the N-alkylated product, you will observe a distinct through-space correlation (cross-peak) between the protons of the new N-alkyl group and the C6-proton of the pyridine ring[3]. The O-alkyl group is too far from the C6-proton to show this correlation.

Reaction Conditions Summary

The following table summarizes the quantitative expectations and optimal parameters for directing the alkylation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile based on current literature standards[4],[2],[3].

Target RegioisomerOptimal Base / CatalystOptimal SolventElectrophile Type (HSAB)Expected Regioselectivity (N:O)
N-Alkylation Cs2​CO3​ (1.5 eq)DMF or DMSOPrimary Alkyl Iodides (Soft)> 10:1
N-Alkylation i-Pr2​NEt (1.2 eq)2% Tween 20 / H2​O Secondary Alkyl Halides> 5:1
O-Alkylation Ag2​CO3​ (1.2 eq)Toluene or CHCl3​ Alkyl Bromides / Triflates< 1:20
O-Alkylation TfOH (10 mol%)DCMDiazo Compounds (Hard)< 1:99

Validated Experimental Protocols

Protocol A: Selective O-Alkylation (Silver-Mediated)

This protocol utilizes halophilic silver coordination to block the nitrogen center.

  • Preparation: In an oven-dried flask under argon, suspend 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 mmol) and Ag2​CO3​ (1.2 mmol) in anhydrous Toluene (10 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes in the dark (wrap flask in foil to prevent silver degradation) to pre-form the silver salt.

  • Alkylation: Dropwise add the alkyl bromide or alkyl triflate (1.5 mmol).

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 3:1). The O-alkyl product will appear as the faster-moving spot. Filter the reaction through a pad of Celite to remove silver salts, wash with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: Selective N-Alkylation (Micellar Aqueous System)

This green-chemistry protocol utilizes micellar interface stabilization to drive N-alkylation[3].

  • Preparation: Dissolve 2% (w/w) Tween 20 in deionized water (5 mL).

  • Reagent Addition: Add 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 mmol), followed by K2​CO3​ (1.5 mmol) and the alkyl iodide (1.2 mmol).

  • Reaction: Stir vigorously (1000 rpm) at 70°C for 16–24 hours. The high stirring rate is critical to maintain the micellar emulsion.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 1:1). The N-alkyl product will be the slower-moving, highly UV-active spot. Cool to room temperature, extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence of the ambident anion based on your chosen reaction conditions.

Regioselectivity Substrate 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (Lactam-Lactim Tautomers) Anion Ambident Anion (Delocalized Charge) Substrate->Anion Base (Deprotonation) O_Product O-Alkylated Product (2-Alkoxypyridine derivative) Anion->O_Product Ag2CO3, Non-polar solvent OR TfOH + Diazo (Hard Electrophile) N_Product N-Alkylated Product (2-Pyridone derivative) Anion->N_Product Cs2CO3, DMF/DMSO OR Tween 20/H2O (Soft Electrophile)

Mechanistic divergence of the ambident anion toward N- or O-alkylation based on conditions.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchG
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion RSC Publishing
  • (PDF)
  • CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Chemsrc

Sources

managing the lactam-lactim equilibrium during reactions of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for drug development professionals and synthetic chemists working with 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile . Managing the ambident reactivity of this scaffold is a notorious challenge due to its dynamic lactam-lactim tautomerism.

Troubleshooting FAQs: Understanding the Causality of Regioselectivity

Q1: Why does the alkylation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile consistently yield an inseparable mixture of products? A1: The core issue lies in the molecule's tautomerism. 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile exists in a dynamic equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. When deprotonated, it forms an ambident anion where the negative charge is delocalized across both the nitrogen and oxygen atoms. Because both heteroatoms are nucleophilic, electrophiles can attack either site, leading to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. The ratio of these products is highly dependent on the solvent, the base, and the nature of the electrophile 1[1].

Q2: How does my choice of solvent influence this equilibrium? A2: Solvent polarity directly dictates which tautomer is energetically stabilized. The 2-pyridone (lactam) form has a significantly higher dipole moment than the 2-hydroxypyridine (lactim) form. Consequently, highly polar solvents (e.g., water, DMSO, DMF) preferentially stabilize the lactam form, lowering the transition state energy for N-alkylation. Conversely, non-polar solvents (e.g., cyclohexane, toluene, chloroform) favor the lactim form, promoting O-alkylation. Quantum mechanical calculations show that while the gas-phase internal energy favors the lactim by ~3 kJ/mol, aqueous environments shift the equilibrium constant ( Keq​ ) to ~900 in favor of the lactam 2[2].

Q3: I require exclusively the O-alkylated (lactim ether) derivative. What is the most reliable protocol? A3: To force O-alkylation, you must override the natural nucleophilicity of the nitrogen atom. The most reliable, self-validating method is the use of Silver Carbonate ( Ag2​CO3​ ) in a non-polar solvent like toluene or chloroform. Silver ions exhibit a strong, specific affinity for the nitrogen atom of the ambident anion. By coordinating to the nitrogen, the silver effectively "blocks" it, leaving the oxygen atom exposed for nucleophilic attack3[3]. Alternatively, the Mitsunobu reaction strictly yields O-alkylation by activating the oxygen directly via a phosphonium intermediate4[4]. Note: For specific sterically hindered electrophiles like propargyl bromide, Cs2​CO3​ in DMSO has also been reported to yield O-alkylation chemoselectively 5[5].

Q4: How can I drive the reaction to yield the N-alkylated (lactam) derivative? A4: Use alkali metal bases (e.g., K2​CO3​ , NaH ) in polar aprotic solvents (e.g., DMF). The potassium or sodium counterions dissociate readily and do not strongly coordinate to the nitrogen, leaving the more nucleophilic nitrogen center available for attack. If standard alkylation fails, novel methods such as P(NMe2​)3​ -mediated deoxygenation of α -keto esters can provide highly regioselective N-alkylation under mild conditions6[6].

Quantitative Data: Tautomeric Equilibrium Parameters

To rationally design your reaction, it is critical to understand the structural and thermodynamic differences between the two tautomers.

ParameterLactim (2-Hydroxypyridine)Lactam (2-Pyridone)Significance for Reactivity
Favored Environment Gas phase, Non-polar solventsAqueous, Polar aprotic solventsDictates solvent choice for regioselective synthesis.
C-C Bond Lengths 1.381 – 1.397 Å (Uniform)1.354 – 1.449 Å (Alternating)Lactim is fully aromatic; Lactam relies on localized bonds.
Energy Difference ( ΔE ) Lower by ~2.43 - 3.3 kJ/mol (Gas)Higher in gas phaseIntrinsic stability favors lactim without solvent stabilization.
Equilibrium Constant ( Keq​ ) ~0.001 (in Water)~900 (in Water)Polar solvents overwhelmingly shift the equilibrium to the lactam.
Optimal Base for Trapping Ag2​CO3​ (Blocks N-site) K2​CO3​ , NaH (Exposes N-site)Counterion coordination determines the site of electrophilic attack.

Visualizing the Reaction Pathways

G Lactam Lactam (2-Pyridone) Favored in Polar Solvents Lactim Lactim (2-Hydroxypyridine) Favored in Non-Polar Solvents Lactam->Lactim Tautomerization Ambident Ambident Anion (Delocalized Charge) Lactam->Ambident Base (-H+) Lactim->Ambident Base (-H+) N_Alk N-Alkylated Product (e.g., K2CO3 / DMF) Ambident->N_Alk N-Attack O_Alk O-Alkylated Product (e.g., Ag2CO3 / Toluene) Ambident->O_Alk O-Attack

Lactam-Lactim tautomerism and ambident reactivity pathways of 2-hydroxynicotinonitrile.

G Start 4-(4-Chlorophenyl)- 2-hydroxynicotinonitrile Goal Select Target Regioisomer Start->Goal PathO Target: O-Alkylated (Lactim Ether) Goal->PathO PathN Target: N-Alkylated (N-Alkyl Pyridone) Goal->PathN CondO1 Method A: Ag2CO3 Solvent: Toluene/CHCl3 PathO->CondO1 CondO2 Method B: Mitsunobu (ROH, DEAD, PPh3) PathO->CondO2 CondN1 Method C: K2CO3 or NaH Solvent: DMF/DMSO PathN->CondN1

Decision workflow for the regioselective alkylation of 2-hydroxynicotinonitrile derivatives.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. The causality of each step is explained to ensure researchers can adapt them to specific electrophiles.

Protocol A: Regioselective O-Alkylation (Silver Carbonate Method)

Causality: Utilizing a non-polar solvent stabilizes the lactim form, while Ag+ specifically coordinates to the nitrogen atom, sterically and electronically blocking N-alkylation.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Add 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 equiv) and Silver Carbonate ( Ag2​CO3​ , 1.5 equiv) to the flask.

  • Solvent Addition: Suspend the mixture in anhydrous Toluene (0.1 M concentration). Self-Validation Check: The suspension should remain heterogeneous. Toluene ensures the lactim tautomer is energetically favored.

  • Electrophile Addition: Slowly add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir in the dark (to prevent silver degradation) for 12-16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Regioselective N-Alkylation (Alkali Base Method)

Causality: Utilizing a highly polar aprotic solvent shifts the equilibrium toward the lactam. The hard alkali metal counterion ( K+ ) does not strongly coordinate to the soft nitrogen, leaving it highly nucleophilic.

  • Preparation: Equip a dry flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Loading: Add 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (1.0 equiv) and Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous DMF (0.2 M concentration). Self-Validation Check: The solution should turn slightly yellow as the ambident anion forms. DMF strongly stabilizes the highly polar lactam transition state.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at 0°C to control the initial exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

References

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. 6

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution - The Ivan Huc Group.3

  • 2-Pyridone - Wikipedia. 1

  • How about Tautomers? - WuXi Biology. 2

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. 4

  • Buy 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 769-28-8 - Smolecule. 7

  • Lactam–lactim tautomerism of 2(1H)-pyridone and its chemoselective N-... - ResearchGate. 5

Sources

Validation & Comparative

comparative analysis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Substituted 2-pyridone rings are key pharmacophores found in numerous biologically active compounds. The title compound, 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, and its tautomer, 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, are of particular interest. The presence of a 4-chlorophenyl group can enhance lipophilicity and metabolic stability, while the cyano and hydroxyl/oxo functionalities provide handles for further chemical modification and potential hydrogen bonding interactions with biological targets. Research into analogous nicotinonitrile derivatives has revealed promising antitumor and antimicrobial activities, making the efficient synthesis of this scaffold a priority for drug discovery programs.[1][2][3]

This guide will compare two primary synthetic strategies: a one-pot multicomponent reaction and a two-step approach via a chalcone intermediate.

Route 1: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and the ability to generate molecular complexity in a single step. For the synthesis of substituted 2-pyridones, a four-component reaction is a common and effective strategy.

Mechanistic Rationale

The one-pot synthesis of the 4-(4-chlorophenyl)-2-hydroxynicotinonitrile scaffold typically involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde), an active methylene nitrile (malononitrile), a ketone or a compound with a reactive methylene group adjacent to a carbonyl, and a source of ammonia (ammonium acetate). The reaction proceeds through a cascade of interconnected equilibria, including Knoevenagel condensation and Michael addition, culminating in cyclization and aromatization to form the stable pyridone ring. The choice of the ketone component is critical in determining the substituent at the C6 position of the pyridone ring. For instance, using acetophenone leads to a 6-phenyl substituent, while acetone yields a 6-methyl group.[1][4][5][6][7]

Diagram of the One-Pot Multicomponent Reaction Pathway

One-Pot_MCR cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde Knoevenagel Adduct Knoevenagel Adduct 4-chlorobenzaldehyde->Knoevenagel Adduct + Malononitrile Malononitrile Malononitrile Ketone (e.g., Acetone) Ketone (e.g., Acetone) Michael Adduct Michael Adduct Ketone (e.g., Acetone)->Michael Adduct enamine formation Ammonium Acetate Ammonium Acetate Knoevenagel Adduct->Michael Adduct Michael Addition 4-(4-Chlorophenyl)-6-methyl-2-hydroxynicotinonitrile 4-(4-Chlorophenyl)-6-methyl-2-hydroxynicotinonitrile Michael Adduct->4-(4-Chlorophenyl)-6-methyl-2-hydroxynicotinonitrile Cyclization & Dehydration (with NH3 from Ammonium Acetate)

Caption: One-pot synthesis of a 6-methyl substituted 2-hydroxynicotinonitrile.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from general procedures for the synthesis of related 2-pyridones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), acetone (12 mmol), and ammonium acetate (80 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) as the solvent. Ammonium acetate serves as both the ammonia source and a catalyst.

  • Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Route 2: Two-Step Synthesis via a Chalcone Intermediate

This approach offers a more controlled, stepwise synthesis, which can be advantageous for optimizing individual reaction steps and potentially achieving higher purity of the final product.

Mechanistic Rationale

Step 1: Claisen-Schmidt Condensation to form a Chalcone

The first step involves the base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with a ketone (e.g., acetone) to form an α,β-unsaturated ketone, commonly known as a chalcone. The base deprotonates the α-carbon of the ketone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Step 2: Pyridone Ring Formation

The synthesized chalcone is then reacted with an active methylene nitrile, such as ethyl cyanoacetate or malononitrile, in the presence of an ammonia source like ammonium acetate. This reaction proceeds via a Michael addition of the nitrile carbanion to the β-carbon of the chalcone. The resulting adduct then undergoes cyclization and subsequent dehydration/aromatization to afford the desired 2-pyridone.[1]

Diagram of the Two-Step Chalcone Route

Two-Step_Chalcone_Route cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyridone Formation 4-chlorobenzaldehyde 4-chlorobenzaldehyde Chalcone Intermediate Chalcone Intermediate 4-chlorobenzaldehyde->Chalcone Intermediate + Acetone (Base catalyst) Acetone Acetone Final Product 4-(4-Chlorophenyl)-6-methyl- 2-hydroxynicotinonitrile Chalcone Intermediate->Final Product + Malononitrile + Ammonium Acetate Malononitrile Malononitrile Ammonium Acetate Ammonium Acetate

Caption: Two-step synthesis via a chalcone intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)prop-2-en-1-one (4-Chlorochalcone)

This protocol is based on standard Claisen-Schmidt condensation procedures.

  • Reactant Preparation: Dissolve 4-chlorobenzaldehyde (10 mmol) and acetone (15 mmol) in ethanol (50 mL) in a flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from the general procedure for the synthesis of 2-pyridones from chalcones.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone from Step 1 (10 mmol), malononitrile (10 mmol), and a large excess of ammonium acetate (80 mmol) in glacial acetic acid (30 mL).

  • Reaction Conditions: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallization from acetic acid or ethanol will afford the purified product.

Comparative Analysis

ParameterRoute 1: One-Pot Multicomponent ReactionRoute 2: Two-Step Chalcone Synthesis
Starting Materials 4-chlorobenzaldehyde, malononitrile, ketone (e.g., acetone), ammonium acetate4-chlorobenzaldehyde, acetone, sodium hydroxide, malononitrile, ammonium acetate
Number of Steps 12
Reaction Time Generally shorter (2-6 hours)Longer overall (Step 1: 2-4 hrs; Step 2: 4-6 hrs)
Overall Yield Moderate to high, dependent on substrate and conditionsCan be higher due to optimization of individual steps
Atom Economy HighModerate, involves an isolation step
Operational Simplicity High, all reactants are mixed in one potLower, requires isolation of an intermediate
Purification Can be simpler if product precipitates in high purityRequires purification of both intermediate and final product
Scalability Can be challenging to control exotherms and mixing on a large scaleMore readily scalable due to better control over individual steps

Conclusion and Recommendations

Both the one-pot multicomponent reaction and the two-step chalcone route are viable and effective methods for the synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile and its analogues.

The one-pot multicomponent reaction is highly attractive for rapid library synthesis and initial exploration of structure-activity relationships due to its operational simplicity and shorter overall reaction time. It is an excellent choice for academic research and early-stage drug discovery where speed and efficiency in generating diverse analogues are paramount.

The two-step chalcone synthesis , while more time and labor-intensive, offers greater control over the reaction process. The ability to isolate and purify the chalcone intermediate can lead to a cleaner final product and potentially higher overall yields, which is a significant advantage for process development and scale-up in an industrial setting. This route is recommended when higher purity is a critical requirement and for larger-scale synthesis campaigns.

The ultimate choice of synthetic route will depend on the specific goals of the research program, balancing the need for speed and simplicity against the requirements for purity, yield, and scalability.

References

  • Ilies, M., et al. (2014). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Rev. Roum. Chim., 59(11-12), 1081-1086.
  • Gouda, M. A., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4348-4355. Available from: [Link]

  • Kanakaraju, S., et al. (2013). Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. Journal of Saudi Chemical Society, 17(4), 399-405. Available from: [Link]

  • Google Patents. (2015). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. CN105152886A.
  • Fizala, B., et al. (2020). Four component reaction of aldehyde, malononitrile, ammonium acetate and acetophenone. ResearchGate. Available from: [Link]

  • Becerra, D., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available from: [Link]

  • Guna, J. V., et al. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available from: [Link]

  • Gong, W. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Globe Thesis. Available from: [Link]

  • Becerra, D., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. ResearchGate. Available from: [Link]

  • Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Available from: [Link]

  • ResearchGate. (2020). Four-component condensation of aldehydes, acetophenone, malononitrile, and ammonium acetate. Available from: [Link]

  • Eureka | Patsnap. (2012). Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. Available from: [Link]

  • Morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2, 3-c] pyrazoles. Journal of the Serbian Chemical Society. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. Available from: [Link]

  • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. Available from: [Link]

  • ResearchGate. (2017). The one-pot four-component reaction of 4-chlorobenzaldehyde (1a, 1 mmol), malononitrile (2, 1 mmol), 1,3-thiazolidinedione (3, 1 mmol) and aniline (4a, 1 mmol) under different conditions. Available from: [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available from: [Link]

  • ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]

  • Alizadeh, R., et al. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports, 13(1), 1599. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][9]oxazine-1,8-diones. MDPI. Available from: [Link]

  • ResearchGate. (2009). Introduction of 4-Chlorophenyl: A Protecting Group for the Hydroxy Function. Available from: [Link]

  • Science.gov. comparative antimicrobial activity: Topics. Available from: [Link]

  • Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.
  • Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones. RSC Advances. Available from: [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. Available from: [Link]

  • Sun, J., et al. (2011). Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. ACS Combinatorial Science, 13(4), 436-441. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • ClinPGx. Drug PA451209. Available from: [Link]

  • Chemsrc. CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. Available from: [Link]

Sources

Orthogonal Purity Validation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous qualification of synthetic intermediates and reference standards is a non-negotiable prerequisite for downstream success. For complex scaffolds like 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile , relying on a single analytical technique often leads to critical blind spots.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation. While HPLC provides excellent resolution of structurally similar impurities, it is fundamentally a relative technique dependent on UV response factors. Conversely, qNMR delivers absolute quantitation without requiring an identical reference standard[1]. By synthesizing these methodologies into an orthogonal workflow, laboratories can establish a self-validating system that uncovers hidden contaminants—such as inorganic salts and residual solvents—ensuring absolute confidence in material integrity.

Analyte Profiling & Analytical Strategy

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) presents unique analytical challenges:

  • Chromophoric System: The highly conjugated nicotinonitrile ring and chlorophenyl substituent yield a strong UV response, making it highly amenable to HPLC-UV analysis.

  • Tautomerization Potential: The 2-hydroxy group can undergo lactim-lactam tautomerization to a pyridone form. This requires strict pH control in the mobile phase to prevent peak splitting or severe tailing.

  • Lack of Aliphatic Protons: The molecule contains only aromatic protons and an exchangeable hydroxyl proton, providing a clean baseline in the aliphatic region for qNMR internal standard integration.

To validate this compound, we employ a dual-method approach: HPLC for chromatographic purity (relative area %) and 1H qNMR for absolute purity (mass fraction %).

Workflow Start 4-(4-Chlorophenyl)-2- hydroxynicotinonitrile HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Data Chromatographic Area % (UV Response) HPLC->HPLC_Data qNMR_Data Mass Fraction % (Internal Standard) qNMR->qNMR_Data Compare Orthogonal Data Reconciliation HPLC_Data->Compare qNMR_Data->Compare Valid Validated Reference Standard Compare->Valid Δ < 1.0% Investigate Investigate Hidden Impurities / Salts Compare->Investigate Δ ≥ 1.0%

Fig 1: Orthogonal purity validation workflow comparing HPLC-UV and qNMR data reconciliation.

Chromatographic Purity: HPLC-UV Methodology

Mechanistic Rationale

HPLC resolves the analyte from structurally related synthetic byproducts (e.g., unreacted chlorobenzaldehyde derivatives). However, the 2-hydroxy group is partially ionized at neutral pH. Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the analyte. This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing and ensuring a symmetrical peak essential for accurate area-percent integration.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Diluent (50:50 Acetonitrile:Water) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): The method self-validates by requiring a resolution ( Rs​ ) > 2.0 between the main peak and a spiked known impurity (e.g., 4-chlorobenzoic acid). Furthermore, six replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) ≤ 0.5%. Only upon passing these criteria is the sample data considered trustworthy.

Absolute Purity: 1H qNMR Methodology

Mechanistic Rationale

Quantitative NMR provides a direct measurement of analyte concentration based on the fundamental proportionality between the integrated NMR signal area and the number of resonating nuclei[2]. Unlike HPLC, which relies on UV response factors that can vary wildly between the main component and its impurities, qNMR provides absolute quantitation without requiring a reference standard of the identical chemical structure[1].

For internal standard (IS) selection, Dimethyl sulfone (DMSO2) is chosen. It produces a sharp, distinct singlet at δ ~3.0 ppm in DMSO-d6. This region is completely devoid of signals from 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, which features exclusively downfield aromatic protons ( δ 7.0–8.5 ppm). This baseline separation is a non-negotiable prerequisite for accurate integration[3].

Step-by-Step Protocol (Self-Validating System)
  • Standard Selection & Weighing: Use a traceable certified reference material (CRM) for the internal standard (e.g., TraceCERT® Dimethyl sulfone). Accurately co-weigh ~10 mg of the analyte and ~5 mg of the IS into a single vial using a calibrated ultra-microbalance (d = 0.1 µg) to minimize gravimetric error.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via sonication, as particulate matter will distort the magnetic field homogeneity and broaden the signals[3].

  • T1 Relaxation Verification (Self-Validation): Execute a T1​ inversion-recovery experiment prior to quantitative acquisition. The relaxation delay ( D1​ ) must be strictly set to ≥5×T1​ of the slowest relaxing proton. This guarantees >99.3% magnetization recovery, preventing artificial signal attenuation that would compromise the absolute purity calculation.

  • Acquisition & Processing: Acquire 1H NMR spectra using a 90° pulse angle, 64 scans, and a minimum signal-to-noise (S/N) ratio of 250 for the integrated peaks. Apply appropriate baseline correction and integrate the IS singlet ( δ 3.0 ppm) against an isolated aromatic proton of the analyte (e.g., the pyridine ring proton).

Comparative Data Analysis

When validating reference materials, chromatography alone can be misleading. Chromatography is a well-established separation technique that mitigates the risk of overestimation by separating the analyte from structurally similar impurities[4], but it is blind to non-chromophoric contaminants.

Table 1 summarizes an objective comparison of three distinct batches of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile analyzed via both methodologies.

Table 1: Comparative Purity Validation Data

Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (Mass %)Absolute Difference ( Δ )Analytical Conclusion & Root Cause
Lot 2026-A 99.8%99.6%0.2%Cross-validated. High-purity reference material; methods are in agreement.
Lot 2026-B 98.9%93.4%5.5%Rejected. Severe inorganic salt contamination (e.g., NaCl from synthesis) undetected by UV detection.
Lot 2026-C 99.2%97.1%2.1%Investigate. Presence of residual aliphatic solvents (e.g., Hexane/EtOAc) lacking chromophores.

Data Interpretation: Lot 2026-B perfectly illustrates the danger of relying solely on HPLC. Because inorganic salts do not absorb UV light at 254 nm, the HPLC chromatogram artificially inflates the purity to 98.9%. The qNMR method, operating on a mass-balance principle against the internal standard, correctly identifies the active mass fraction at 93.4%[1].

Conclusion

For the rigorous validation of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, neither HPLC nor qNMR should be used in isolation. HPLC excels at detecting trace, structurally related impurities that might co-resonate and obscure NMR signals. Conversely, qNMR acts as the ultimate arbiter of absolute mass fraction, catching non-UV active contaminants that HPLC misses. By mandating an orthogonal approach where Δ≤1.0% between the two methods, laboratories can confidently certify the purity of their pharmaceutical intermediates and reference standards.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Retrieved from:[Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from:[Link]

Sources

Unambiguous Molecular Architecture: A Comparative Guide to Confirming the Structure of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 4-(4-chlorophenyl)-2-hydroxynicotinonitrile and its derivatives, which hold potential in various therapeutic areas, an unambiguous structural confirmation is not merely a formality but a cornerstone of all subsequent research and development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this class of compounds, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the "why" behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. For derivatives of 4-(4-chlorophenyl)-2-hydroxynicotinonitrile, tautomerism between the 2-hydroxy-pyridine and the 2-pyridone forms can exist. This subtle difference can have profound implications for the molecule's hydrogen bonding capabilities, solubility, and ultimately, its interaction with biological targets. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the connectivity and functional groups present, they can sometimes be ambiguous in definitively assigning the correct tautomeric form and the precise spatial orientation of substituents. This is where the unparalleled resolution of X-ray crystallography becomes indispensable.

A Comparative Analysis of Structural Elucidation Techniques

While a multi-faceted analytical approach is always recommended, it is crucial to understand the strengths and limitations of each technique.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][2]Provides an unambiguous, high-resolution solid-state structure.Requires a single, high-quality crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry in solution.Provides detailed information about the molecule's structure in solution, which can be more biologically relevant.Can be complex to interpret for large molecules and may not definitively distinguish between certain isomers or tautomers without extensive experimentation.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on their vibrational frequencies.A rapid and simple technique for identifying the presence of key functional groups (e.g., C≡N, C=O, O-H).Provides limited information about the overall molecular structure and connectivity. The absence of a strong C=O stretch can suggest the O-propargylated pyridine form in derivatives.[3][4]
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.A highly sensitive technique that requires a very small amount of sample.Provides no information about the three-dimensional structure or connectivity of the atoms.

The causality behind choosing X-ray crystallography as the gold standard for structural confirmation lies in its ability to provide a direct visualization of the molecule's architecture. This is particularly critical for compounds like 4-(4-chlorophenyl)-2-hydroxynicotinonitrile derivatives where tautomerism and subtle conformational differences can significantly impact their properties.

The Definitive Answer: X-ray Crystallography in Practice

To illustrate the power of X-ray crystallography, we will consider a representative derivative, 2-bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile. While not the exact title compound, its crystallographic analysis provides a tangible example of the data and insights that can be obtained for this class of molecules.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure follows a meticulous workflow. The primary challenge often lies in obtaining a single crystal of sufficient size and quality.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Slow Evaporation, Vapor Diffusion, or Layering Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Solution Structure Solution (e.g., Direct Methods) Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF)

A generalized workflow for single-crystal X-ray crystallographic analysis.
Detailed Experimental Protocol

The following protocol is a representative example for the crystallographic analysis of a 4-(4-chlorophenyl)-nicotinonitrile derivative.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of the two).

  • Employ a slow evaporation technique at room temperature over several days to allow for the formation of well-defined single crystals.[2]

2. Data Collection:

  • Select a suitable single crystal and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).[1]

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

The following table summarizes key crystallographic data for a related compound, 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile, which showcases the level of detail obtained from a single-crystal X-ray diffraction experiment.[1]

ParameterValue
Chemical Formula C₁₈H₁₂ClN₃O
Formula Weight 321.76
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5869 (5)
b (Å) 13.8761 (7)
c (Å) 12.2124 (6)
β (°) 106.896 (2)
Volume (ų) 1554.47 (14)
Z 4
Calculated Density (g/cm³) 1.375
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 293
Final R indices [I > 2σ(I)] R₁ = 0.043, wR₂ = 0.113

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography provides the definitive solid-state structure, it is most powerful when used in conjunction with other analytical methods.

Structural_Confirmation_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis (Solution State) cluster_crystallography Crystallographic Analysis (Solid State) Synthesis Synthesized Compound NMR NMR Spectroscopy (Connectivity, Tautomerism) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Xray Single-Crystal X-ray (3D Structure, Bond Lengths/Angles) Synthesis->Xray Validation Unambiguous Structural Confirmation NMR->Validation IR->Validation MS->Validation Xray->Validation

A logical flow for comprehensive molecular structure confirmation.

NMR and IR spectroscopy can confirm the presence of key structural features and provide insight into the molecule's behavior in solution, which may differ from its solid-state conformation. Mass spectrometry verifies the molecular formula. The convergence of data from these orthogonal techniques provides a robust and self-validating system for structural assignment, which is a cornerstone of scientific integrity.

Conclusion

For 4-(4-chlorophenyl)-2-hydroxynicotinonitrile derivatives, and indeed for any novel chemical entity, the unambiguous confirmation of molecular structure is a critical step in the research and development pipeline. While a suite of analytical techniques should be employed for a comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This guide has outlined a comparative framework for understanding the roles of various analytical methods and has provided a detailed look into the experimental workflow and data output of X-ray crystallography. By integrating these techniques, researchers can proceed with confidence in the structural integrity of their compounds, paving the way for further investigation and application.

References

  • Ramesh, P., Sundaresan, S. S., Thirumurugan, P., Perumal, P. T., & Ponnuswamy, M. N. (2009). 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1695. [Link]

  • Nguyen, T. B. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1079-1083. [Link]

  • Sadeek, S. A., El-Sayed, B. A., & El-Gamil, M. M. (2019). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure, 1192, 11-20. [Link]

  • Chantrapromma, S., Ruan, K., Fun, H. K., & R'kyek, O. (2011). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 23, 2026, from [Link]

  • ChemSrc. (n.d.). 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile. Retrieved February 23, 2026, from [Link]

  • Salakhov, T. L., Dotsenko, V. V., Lukina, D. Y., Strelkov, V. D., & Aksenova, I. V. (2024). ORTEP drawing of the X-ray structure for 2-bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile 15a... ResearchGate. [Link]

  • Al-Hourani, B. J., Sharma, G., & Al-Zoubi, R. M. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. [Link]

  • Fun, H.-K., Jebas, S. R., Kumar, R. S., & Perumal, S. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o79. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Retrieved February 23, 2026, from [Link]

  • S. G. Tu, J. C. Feng, J. X. Wang, & X. H. Wang. (2021). Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. IUCrData, 6(5). [Link]

  • Al-Omair, M. A. (2018). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate. [Link]

  • Hosseinzadeh, Z., Khavani, M., Ramazani, A., & Day, V. W. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. [Link]

  • PubChemLite. (n.d.). 4,6-bis(4-chlorophenyl)-2-methoxynicotinonitrile (C19H12Cl2N2O). Retrieved February 23, 2026, from [Link]

  • Jia, R., & Tu, S. (2008). 6-Amino-4-(4-Chlorophenyl)-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitrile Ethanol Solvate. Acta Crystallographica Section E Structure Reports Online, 64(8), o1463. [Link]

  • Al-Hourani, B. J., Sharma, G., & Al-Zoubi, R. M. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. [Link]

  • CAS Common Chemistry. (n.d.). 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.

Sources

Reproducibility of Biological Assays Involving 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) libraries expand, fragment-like small molecules such as 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS#: 478067-03-7) have emerged as critical tools for probing complex protein-protein interactions (PPIs). This specific compound has been evaluated across multiple screening campaigns, most notably as an inhibitor of the GIV GBA-motif interaction with Galpha-i [1], and as a theoretical scaffold for disrupting the Human Cytomegalovirus (HCMV) Nuclear Egress Complex (NEC) via the UL50-UL53 interaction [2].

However, evaluating the biological activity of low-molecular-weight compounds (MW: 230.65) presents a profound analytical challenge. Fragment-like molecules often exhibit autofluorescence, act as radical scavengers, or induce non-specific protein aggregation. As an Application Scientist, I have found that the reproducibility of these assays depends entirely on matching the physical chemistry of the compound to the correct detection platform.

This guide objectively compares the performance of three major assay platforms—HTRF, AlphaScreen, and ELISA—when evaluating 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, and provides a self-validating protocol for achieving uncompromising reproducibility.

Platform Comparison: The Causality of Assay Selection

When screening compounds against transient PPIs like the HCMV UL50-UL53 complex or GIV-Galpha-i, the choice of assay platform dictates the false-positive and false-negative rates.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA requires multiple wash steps. Because PPIs often have moderate affinities ( Kd​ in the low micromolar range), washing physically disrupts the thermodynamic equilibrium of the complex. This leads to a high Coefficient of Variation (CV) and poor reproducibility.

  • AlphaScreen: This bead-based chemiluminescent assay is highly sensitive and excellent for membrane-associated targets like Galpha-i. However, the signal relies on the diffusion of singlet oxygen. If 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile acts as a singlet oxygen quencher, it will artificially suppress the signal, yielding a false positive.

  • HTRF (Homogeneous Time-Resolved Fluorescence): HTRF utilizes Europium cryptate, a fluorophore with an exceptionally long emission half-life. By introducing a 50 µs time delay before reading the signal, short-lived autofluorescence from the small molecule is entirely bypassed. Furthermore, HTRF's ratiometric readout (665 nm / 620 nm) mathematically corrects for inner-filter effects (color quenching) caused by the compound.

Quantitative Performance Comparison
Assay PlatformDetection MechanismWash Steps Required?Susceptibility to Compound InterferenceTypical Z'-FactorOptimal Target Application
HTRF Time-Resolved FRETNo (Homogeneous)Low (Ratiometric correction)0.70 – 0.85Soluble PPIs (e.g., HCMV UL50-UL53)
AlphaScreen ChemiluminescenceNo (Homogeneous)High (Singlet oxygen quenchers)0.60 – 0.75Membrane complexes (e.g., Galpha-i)
ELISA Colorimetric / FluorometricYes (Heterogeneous)Low (Interferents washed away)< 0.40High-affinity interactions ( Kd​ < 1 nM)

Visualizing the Assay Mechanics

To understand why HTRF is the gold standard for screening compounds like 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile against the HCMV NEC, we must look at the biochemical topology of the assay. The viral protein pUL50 is a transmembrane protein critical for viral replication [3], but its soluble domain interacts with UL53 to form a heterodimer.

HTRF_Principle Donor Eu-Cryptate (Donor) AntiHis Anti-His Ab Donor->AntiHis UL50 His-UL50 (Target) AntiHis->UL50 UL53 Myc-UL53 (Partner) UL50->UL53 FRET Signal Compound 4-(4-Chlorophenyl)-2- hydroxynicotinonitrile Compound->UL50 Inhibition AntiMyc Anti-Myc Ab UL53->AntiMyc Acceptor d2/XL665 (Acceptor) AntiMyc->Acceptor

HTRF assay principle for detecting UL50-UL53 disruption by the small molecule.

Self-Validating HTRF Protocol for HCMV UL50-UL53

A protocol is only as reliable as its internal controls. To ensure that the inhibition observed by 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a genuine pharmacological effect and not an assay artifact, the following methodology functions as a self-validating system .

Step-by-Step Methodology

Step 1: Reagent Preparation & Tag Selection

  • Action: Purify His-tagged UL50 and Myc-tagged UL53.

  • Causality: Why use small His and Myc tags instead of GST or MBP? Bulky tags can sterically hinder the relatively small UL50-UL53 binding interface. Small epitope tags ensure the native conformation of the viral proteins is preserved, reducing artificial binding kinetics.

Step 2: Compound Incubation (Pre-Equilibration)

  • Action: Dispense 10 µL of His-UL50 (final concentration 50 nM) into a 384-well plate. Add 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (titrated from 0.1 µM to 50 µM). Incubate for 30 minutes.

  • Causality: The small molecule must be allowed to access the binding pocket before the bulky antibody-fluorophore conjugates are introduced, which could otherwise create steric barriers and mask true binding events.

Step 3: Internal Validation Controls (The Self-Validating Core) To mathematically prove assay integrity, every plate must contain:

  • S/B Baseline Control: Wells with His-UL50 alone (no UL53) to establish the absolute background FRET.

  • Specificity Control (Positive Displacement): Spike untagged UL50 into select wells. It will competitively displace Myc-UL53, dropping the FRET signal to baseline. This proves the signal is driven by specific PPIs, not non-specific aggregation.

  • Biological Relevance Control: Substitute wild-type UL50 with the UL50_E56A mutant . This mutant is biologically defective for UL53 binding. A lack of signal here confirms the assay's dynamic range accurately reflects in vivo viral biology [2].

Step 4: Fluorophore Addition & Equilibrium Incubation

  • Action: Add Myc-UL53, Anti-His-Eu-Cryptate (Donor), and Anti-Myc-d2 (Acceptor). Incubate for 2 hours at room temperature in the dark.

  • Causality: PPIs require time to reach thermodynamic equilibrium. Because HTRF is an equilibrium assay, reading the plate too early captures transient, non-specific collisions, which artificially inflates the false-positive rate.

Step 5: Time-Resolved Readout & Z'-Factor Calculation

  • Action: Read the plate using a TR-FRET compatible microplate reader. Excitation at 337 nm; dual emission at 620 nm and 665 nm. Calculate the ratio: (665/620)×104 .

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-score > 0.5 validates the plate for high-throughput screening.

Workflow Step1 1. Reagent Preparation (His-UL50, Myc-UL53, Antibodies) Step2 2. Compound Addition (Test: CAS 478067-03-7) Step1->Step2 Step3 3. Internal Validation (Add Untagged UL50 & E56A Mutant) Step2->Step3 Step4 4. Equilibrium Incubation (2 Hours, Room Temp) Step3->Step4 Step5 5. TR-FRET Readout (Ratio: 665nm / 620nm) Step4->Step5

Step-by-step workflow of the self-validating HTRF screening protocol.

Conclusion

When evaluating the reproducibility of assays involving 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, the data clearly indicates that homogeneous, time-resolved platforms (HTRF) outperform wash-dependent (ELISA) and singlet-oxygen-dependent (AlphaScreen) systems. By embedding competitive displacement controls and biological mutants directly into the workflow, researchers can confidently separate true pharmacological inhibition from assay interference.

References

  • Chemsrc Database. "CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile Bioassay Data (HMS1303)." Chemsrc. Available at: [Link]

  • PLOS Pathogens. "A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex." PLOS Pathogens, 2023. Available at:[Link]

  • ASM Journals. "The Human Cytomegalovirus Transmembrane Protein pUL50 Induces Loss of VCP/p97 and Is Regulated by a Small Isoform of pUL50." Journal of Virology, American Society for Microbiology. Available at: [Link]

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7) is a specialized halogenated nicotinonitrile derivative frequently utilized in high-throughput screening and viral inhibitor research [1]. Due to its complex structural motifs—specifically the integration of a nitrile group, a halogenated aromatic ring, and a hydroxypyridine core—this compound presents unique toxicological and environmental hazards.

This guide provides researchers and drug development professionals with a self-validating, mechanistic framework for the safe operational handling and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can prevent the accidental release of toxic gases (e.g., hydrogen cyanide, nitrogen oxides) and ensure absolute environmental compliance [2].

Part 1: Chemical Profile & Mechanistic Toxicology

To safely handle and dispose of any chemical, one must first understand its intrinsic vulnerabilities and reactive pathways. Table 1 summarizes the quantitative physicochemical data and hazard classifications for 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile.

Table 1: Physicochemical & Hazard Profile
PropertyValue / Classification
CAS Number 478067-03-7 [1]
Molecular Formula C₁₂H₇ClN₂O [1]
Molecular Weight 230.65 g/mol [1]
Physical State Solid (Powder)
GHS Health Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 (Respiratory) [3]
Chemical Incompatibilities Strong acids, strong bases, strong oxidizing agents [2]
Thermal Decomposition Products Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO)[2]
Mechanistic Toxicology: The "Why" Behind the Hazards
  • The Nitrile Group (-C≡N): Nitriles are susceptible to acid-catalyzed hydrolysis. If mixed with strong acids in a waste carboy, the compound can liberate highly toxic and flammable Hydrogen Cyanide (HCN) gas.

  • The Chlorophenyl Ring: Halogenated aromatics are highly lipophilic and environmentally persistent. Low-temperature combustion of this moiety can generate polychlorinated biphenyls (PCBs) or dioxins. Therefore, thermal destruction requires temperatures exceeding 1000°C to fully cleave the strong C-Cl bonds [2].

  • The Hydroxypyridine Core: This structural feature acts as a lachrymator and respiratory irritant. Aerosolization of the powder directly targets the mucous membranes, necessitating strict particulate control [3].

Part 2: Operational Safety & Handling Protocol

Every protocol must be a self-validating system. By engineering the workspace to control aerosolization and chemical incompatibility, you mitigate the primary vectors of exposure.

Step-by-Step Handling Methodology
  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Verify the inward face velocity is between 80–100 feet per minute (fpm) before initiating work.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (nitrile provides superior resistance to halogenated organics compared to latex), a chemically resistant lab coat, and tightly fitting safety goggles. If weighing large quantities outside of a controlled enclosure, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Use anti-static weighing boats and ionizers. Causality: The fine powder is prone to electrostatic levitation; neutralizing the static charge prevents the compound from aerosolizing into the worker's breathing zone.

  • Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., DMSO, Dichloromethane) away from any acidic reagents to prevent inadvertent HCN generation.

Part 3: Step-by-Step Disposal Procedures

Halogenated nitriles are strictly regulated and must never be disposed of via standard aqueous drains or non-hazardous trash [2].

Protocol A: Solid Waste Disposal
  • Collection: Gather all unreacted solid residues, contaminated weighing boats, pipette tips, and the outer layer of your nitrile gloves.

  • Containment: Place the materials into a designated, sealable high-density polyethylene (HDPE) container.

  • Segregation: Label the container explicitly as "Hazardous Solid Waste - Halogenated Organic (Toxic/Irritant)" .

  • Validation: Ensure no acidic or basic solid waste (e.g., sodium bisulfate, sodium hydroxide pellets) is present in the same container to prevent solid-state exothermic reactions.

Protocol B: Liquid Waste (Reaction Mother Liquors)
  • pH Verification (Critical Step): Before transferring any liquid waste containing this compound into a collection carboy, test the solution with pH paper. The pH must be neutral (pH 6.0–8.0). Causality: Ensuring neutrality validates that no residual strong acids are present, eliminating the risk of lethal HCN gas buildup inside the sealed carboy.

  • Transfer: Pour the neutralized solution into a chemically compatible carboy labeled "Halogenated Organic Waste" .

  • Storage: Store the carboy in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA). Cap securely, but utilize a vented cap if the solvent mixture is prone to off-gassing.

Protocol C: Spill Cleanup Methodology
  • Evacuation & PPE: Evacuate the immediate area to allow suspended dust to settle. Don a P100 respirator and double nitrile gloves.

  • Dampening (Dust Suppression): Lightly mist the spilled powder with water or a compatible inert solvent. Causality: Wetting the powder increases its mass and cohesion, preventing toxic aerosolization during the sweeping process.

  • Absorption: Cover the dampened spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Use non-sparking polypropylene tools to sweep the slurry into a hazardous waste bag. Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Part 4: Mechanistic Disposal Workflow

The ultimate destruction of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile relies on high-temperature incineration followed by alkaline gas scrubbing. The diagram below illustrates the logical flow from laboratory generation to safe environmental release.

G N1 Waste Generation: 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile N2 Segregation: Halogenated Organic Waste N1->N2 Collect & Label N3 pH Verification: Ensure Neutral (pH 6-8) N2->N3 Prevent Exothermic Rxn N4 High-Temp Incineration (>1000°C): Destroys C-Cl & C≡N Bonds N3->N4 Transport to Facility N5 Alkaline Gas Scrubbing: Neutralizes HCl, HCN, & NOx N4->N5 Corrosive/Toxic Exhaust N6 Safe Environmental Release N5->N6 Cleaned Effluent

Fig 1: Mechanistic disposal workflow for halogenated nitriles via thermal destruction and scrubbing.

References

  • Title: 478067-03-7_4-(4-Chlorophenyl)
  • Title: 3-(2,3-Difluorophenyl)
  • Source: cdhfinechemical.

Personal protective equipment for handling 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a logical, self-validating system of risk mitigation grounded in molecular mechanics. Handling 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile (CAS: 478067-03-7)[1] requires a highly specific operational blueprint. Because this compound bridges multiple hazard classes—combining a reactive nitrile group with a lipophilic halogenated aromatic ring—standard laboratory safety protocols must be dynamically adapted to prevent systemic toxicity and environmental contamination.

Below is the comprehensive, step-by-step operational and personal protective equipment (PPE) guide for safely handling, executing experiments with, and disposing of this chemical.

Mechanistic Toxicology: The "Why" Behind the Protocol

To build a trustworthy safety system, we must first understand the causality of the compound's hazards:

  • Dermal Penetration & Halogenation: The presence of the 4-chlorophenyl moiety significantly increases the molecule's lipophilicity compared to basic pyridines. If this compound is dissolved in organic solvents (e.g., dichloromethane or THF), the solvent acts as a carrier, driving the halogenated aromatic rapidly through standard thin nitrile gloves and into the dermal layer[2].

  • Nitrile Toxicity Pathway: While aromatic nitriles are generally more metabolically stable than aliphatic nitriles, accidental ingestion, inhalation, or severe transdermal absorption carries the risk of enzymatic cleavage. If metabolized, released cyanide ions competitively bind to the ferric iron atom in cytochrome c oxidase (Complex IV). This disrupts the mitochondrial electron transport chain, halting aerobic ATP production and leading to cellular hypoxia[3].

  • Combustion & Dioxin Formation: The disposal of halogenated aromatic compounds dictates strict thermal requirements. Low-temperature combustion of chlorinated aromatics leads to the synthesis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly persistent, bioaccumulative environmental toxins[4][5].

PPE Blueprint & Quantitative Specifications

Standard 4-mil nitrile gloves offer less than 1 minute of breakthrough resistance against many halogenated hydrocarbons and the solvents used to dissolve them[6]. Therefore, hand protection must be stratified based on the physical state of the chemical.

PPE CategorySpecificationJustification / Quantitative Data
Hand Protection (Dry Powder) Double-gloved 8-mil NitrileProvides a physical barrier against toxic dust. Breakthrough time is less relevant without a solvent carrier, but the 8-mil thickness prevents micro-tears[2].
Hand Protection (In Solvent) Laminate inner (e.g., Silver Shield) + 8-mil Nitrile outerThin nitrile degrades rapidly (<1 min breakthrough) against halogenated solvents. Laminates provide >480 min breakthrough time against aggressive carriers[6].
Eye/Face Protection Indirect-vented splash gogglesPrevents severe eye irritation (Category 2A hazard) from aerosolized powder or solvent splashing[7][8].
Respiratory Protection N95/P100 Particulate RespiratorMitigates STOT SE 3 (respiratory irritation) risk if weighing outside a closed-draft system[7].
Body Protection Flame-retardant lab coat (Nomex)Protects against static discharge ignition when handling fine organic powders in the presence of solvent vapors.

Step-by-Step Handling Protocol

Phase 1: Pre-Experiment Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.

  • PPE Donning: Equip splash goggles, a fully buttoned flame-retardant lab coat, and the appropriate glove system (laminate inner/nitrile outer if handling solutions).

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on weighing boats and spatulas to prevent the electrostatic aerosolization of the lipophilic powder.

Phase 2: Execution & Transfer

  • Closed-System Weighing: Tare a vial with a sealable cap. Inside the fume hood, transfer the required mass of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile into the vial.

  • Seal and Wipe: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened tissue (e.g., ethanol) to remove microscopic dust before removing it from the hood.

  • Solvent Addition: If creating a stock solution, add the organic solvent slowly down the inner wall of the vial to minimize aerosolization.

Phase 3: Post-Experiment Decontamination

  • Surface Neutralization: Wipe down the fume hood workspace with a 10% sodium hypochlorite (bleach) solution. Mild basic/oxidizing conditions help degrade residual active nitrile compounds.

  • Doffing: Remove the outer nitrile gloves first (turning them inside out) and dispose of them in the halogenated waste bin. Wash hands immediately with soap and water for a minimum of 15 minutes[8].

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate absorption[8].

  • Powder Spill: Do not sweep, as this creates toxic dust clouds. Cover the spill with damp absorbent pads, carefully scoop the material into a sealable container, and label it for halogenated waste.

Waste Disposal Plan

  • Segregation: Never mix 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile waste with standard organic waste. Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, clearly labeled "Halogenated Organic Waste" container.

  • Destruction Protocol: The waste must be routed to an EPA-compliant hazardous waste facility for high-temperature incineration (>1000°C). This extreme thermal environment is scientifically required to break the carbon-halogen bonds completely, preventing the atmospheric release of toxic dioxin congeners[4][9].

Operational Workflow Visualization

G Start Phase 1: Pre-Handling Don Specialized PPE & Verify Hood Weighing Phase 2: Execution Closed-System Weighing & Transfer Start->Weighing Exposure Incident Check: Spill or Exposure? Weighing->Exposure Spill Emergency Response Evacuate, Wash 15m, Contain Exposure->Spill Yes Decon Phase 3: Decontamination Neutralize surfaces (10% Bleach) Exposure->Decon No Spill->Decon Disposal Waste Segregation Halogenated Organic Stream Decon->Disposal Incineration High-Temp Incineration (>1000°C) Prevents Dioxin Formation Disposal->Incineration

Chemical Handling & Exposure Response Workflow for Halogenated Nitriles.

References

  • Chemsrc. "CAS#:478067-03-7 | 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile." Chemsrc Database.[Link]

  • National Institutes of Health (NIH). "Acetonitrile | CH3CN | CID 6342." PubChem Database. [Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide." S&G Gloves Resource Center.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Nitrile Glove Chemical-Compatibility Reference." Penn EHS.[Link]

  • Environmental Protection Agency (EPA). "Dioxins - ATSDR." EPA Toxics Release Inventory.[Link]

  • Environmental Protection Authority (EPA WA). "Dioxin Testing at the Omex Site." EPA Western Australia.[Link]

  • Global Resource Connect. "Dioxins and Furans: Nature of Dioxin-like Compounds." GRConnect Environmental Data. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。